D-Fructose-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1 |
InChI Key |
LKDRXBCSQODPBY-HEBPFTOOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Fructose-13C3 for Researchers and Drug Development Professionals
Introduction
D-Fructose-13C3 is a stable isotope-labeled form of the naturally occurring monosaccharide, D-fructose. In this isotopologue, three carbon atoms in the fructose molecule are replaced with the heavy isotope of carbon, 13C. This labeling renders the molecule detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool for researchers in the fields of metabolism, pharmacology, and drug development. The use of stable isotopes like 13C provides a non-radioactive and safe method to trace the metabolic fate of fructose and other related compounds in biological systems. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant metabolic pathways and experimental workflows.
Chemical and Physical Properties
The precise physical properties of this compound may vary slightly depending on the specific positions of the 13C labels. However, they are generally expected to be very similar to that of unlabeled D-fructose. The following table summarizes the key chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₃¹³C₃H₁₂O₆ | [1] |
| Molecular Weight | 183.13 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 119-122 °C (decomposes) | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | ||
| Water | Freely soluble | [1] |
| Ethanol | Soluble (1 g in 15 mL) | |
| Methanol | Soluble (1 g in 14 mL) | |
| Acetone | Slightly soluble | |
| Pyridine | Soluble | |
| Storage | Store at 4°C, sealed, away from moisture and light. |
Fructose Metabolism (Fructolysis) Signaling Pathway
Fructose metabolism, also known as fructolysis, primarily occurs in the liver. Unlike glycolysis, it bypasses the major regulatory step catalyzed by phosphofructokinase, leading to a more rapid flux of carbons into downstream metabolic pathways. The following diagram illustrates the key steps in fructolysis and its connection to glycolysis.
Caption: Fructolysis pathway and its interaction with glycolysis.
Experimental Protocols
The primary applications of this compound involve its use as a tracer in metabolic flux analysis (MFA) studies. These experiments typically involve introducing the labeled fructose to a biological system (e.g., cell culture, animal model) and then analyzing the distribution of the 13C label in various metabolites using NMR or mass spectrometry.
General Experimental Workflow for 13C Metabolic Flux Analysis
The following diagram outlines a typical workflow for a 13C metabolic flux analysis experiment using this compound.
Caption: A typical workflow for a 13C metabolic flux analysis experiment.
Detailed Methodologies
1. Sample Preparation for NMR Spectroscopy
For the analysis of 13C-labeled metabolites by NMR, proper sample preparation is crucial to obtain high-quality spectra.
-
Cell Culture Samples:
-
Culture cells in a medium containing this compound for the desired duration.
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the solution to an NMR tube.
-
-
Tissue Samples:
-
Administer this compound to the animal model.
-
At the desired time point, harvest the tissue and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent.
-
Follow steps 5-9 from the cell culture protocol.
-
2. Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for detecting and quantifying 13C-labeled metabolites.
-
Sample Extraction: The extraction procedure is similar to that for NMR analysis (steps 1-7 for cell culture and tissue samples).
-
Derivatization (Optional but often recommended for sugars): Sugars can be chemically derivatized to improve their chromatographic properties and ionization efficiency. A common method is methoximation followed by silylation.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract (or derivatized sample) in a solvent compatible with the LC mobile phase.
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).
-
Detect and quantify the different isotopologues of the target metabolites using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes.
-
Synthesis of this compound
Detailed, publicly available protocols for the specific chemical synthesis of this compound are scarce. The synthesis of isotopically labeled carbohydrates is a complex process that often involves multiple enzymatic or chemical steps starting from a commercially available 13C-labeled precursor. General approaches may include:
-
Enzymatic Synthesis: Utilizing a series of enzymatic reactions to build the fructose molecule from smaller 13C-labeled building blocks.
-
Chemical Synthesis: A multi-step organic synthesis pathway starting from a simple 13C-labeled starting material. For example, processes for producing D-fructose from D-glucose are known and could potentially be adapted using 13C-labeled glucose.
For research purposes, this compound is typically acquired from commercial suppliers specializing in stable isotope-labeled compounds.
Conclusion
This compound is a powerful tool for elucidating the complexities of fructose metabolism and its impact on various physiological and pathological processes. By enabling the precise tracing of fructose-derived carbons through metabolic networks, this stable isotope-labeled compound provides invaluable data for researchers in basic science and drug development. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for the effective utilization of this compound in metabolic research. The continued application of such tracers will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
The Fate of Fructose: A Technical Guide to 13C-Labeled Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a simple sugar increasingly prevalent in Western diets, is primarily metabolized in the liver, intestine, and kidneys. Unlike glucose, its metabolism bypasses key regulatory steps of glycolysis, leading to rapid conversion into precursors for glycolysis, gluconeogenesis, and lipogenesis. The use of stable isotope tracers, particularly uniformly 13C-labeled fructose ([U-13C6]fructose), has become an indispensable tool for researchers to quantitatively trace the metabolic fate of fructose in various biological systems. This technical guide provides an in-depth overview of the applications of 13C-labeled fructose in metabolic studies, complete with experimental protocols, quantitative data summaries, and visual representations of the underlying pathways. Such studies are crucial for understanding the roles of fructose in metabolic diseases like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and cancer, and for the development of novel therapeutic interventions.
Core Metabolic Pathways of Fructose
Fructose metabolism, or fructolysis, begins with its phosphorylation by fructokinase (ketohexokinase, KHK) to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate. This pathway's entry point into glycolysis, downstream of the major rate-limiting enzyme phosphofructokinase-1 (PFK-1), allows for rapid, unregulated flux of fructose-derived carbons into central carbon metabolism.[1]
The 13C label from fructose can be traced into various downstream metabolites, providing a quantitative map of its metabolic fate. Key pathways include:
-
Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Fructose-derived triose phosphates can be oxidized through glycolysis to pyruvate, which then enters the TCA cycle for energy production.
-
Gluconeogenesis: The triose phosphates can be used to synthesize glucose, which can then be released into the circulation or stored as glycogen.[2]
-
De Novo Lipogenesis (DNL): Fructose is a potent substrate for DNL. Pyruvate from fructolysis can be converted to acetyl-CoA, the building block for fatty acid synthesis. The glycerol backbone for triglyceride synthesis can also be derived from fructose metabolites.[3]
-
Pentose Phosphate Pathway (PPP): Fructose-6-phosphate, an intermediate of fructose metabolism, can enter the PPP to produce NADPH and precursors for nucleotide biosynthesis.[4]
Quantitative Analysis of Fructose Metabolism using 13C Tracers
The use of 13C-labeled fructose allows for the precise quantification of its contribution to various metabolic pathways. The distribution of 13C isotopologues in downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Metabolic Fate of Ingested Fructose
The following tables summarize quantitative data from human studies using 13C-labeled fructose, illustrating the distribution of fructose-derived carbons into different metabolic fates.
Table 1: Fate of a Single Dose of 13C-Fructose in Healthy Adults (Non-exercising)
| Metabolic Fate | Percentage of Ingested Fructose (%) | Study Duration (hours) | Reference |
| Oxidation to CO2 | 45.0 ± 10.7 | 3-6 | [5] |
| Conversion to Glucose | 41.0 ± 10.5 | 3-6 | |
| Conversion to Lactate | ~25 | < 6 |
Table 2: Conversion of Fructose to Glucose in Normal vs. Hereditary Fructose Intolerance (HFI) Children
| Subject Group | Fructose Conversion to Glucose (%) | Pathway via Fructose-1-Phosphate Aldolase (%) | Pathway via 1-Phosphofructokinase (%) | Reference |
| Control | ~100 | ~53 | ~47 | |
| HFI | ~33 | ~73 | ~27 |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate 13C metabolic flux analysis. Below are generalized protocols for key experiments.
Experimental Workflow for 13C Fructose Tracing
Protocol 1: Sample Preparation for GC-MS Analysis
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing [U-13C6]fructose at a known concentration. Incubate for a time sufficient to reach isotopic steady state (typically several hours).
-
Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add ice-cold water and chloroform for phase separation. Vortex thoroughly and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/lipid phases.
-
Derivatization: Aspirate the polar phase containing the 13C-labeled metabolites and dry it under a stream of nitrogen or by lyophilization. To make the metabolites volatile for GC-MS analysis, perform a two-step derivatization: first with methoxyamine hydrochloride in pyridine (methoximation), followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Protocol 2: GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Separation: Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms) to separate the metabolites based on their boiling points and interactions with the stationary phase.
-
Ionization and Detection: As metabolites elute from the column, they are ionized (typically by electron ionization). The mass spectrometer then separates and detects the resulting fragment ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass isotopologue distributions (MIDs) of the metabolites are determined by analyzing the relative abundances of the different mass isotopologues in the mass spectra. This data is then corrected for the natural abundance of 13C.
Protocol 3: NMR Spectroscopy Analysis
-
Sample Preparation: Extract metabolites as described in Protocol 1. The dried polar extract is reconstituted in a suitable deuterated solvent (e.g., D2O) with a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer. Specific pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to separate signals from 12C- and 13C-containing molecules into distinct spectra.
-
Data Processing and Analysis: Process the NMR spectra using appropriate software. The 13C enrichment in different carbon positions of the metabolites can be determined by analyzing the splitting patterns and intensities of the NMR signals.
Signaling Pathways Regulating Fructose Metabolism
The metabolic fate of fructose is tightly regulated by a network of signaling pathways, primarily controlled by the transcription factors Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). 13C-fructose tracing can help elucidate how these pathways are activated and their downstream effects on gene expression and metabolic flux.
-
ChREBP Activation: Fructose metabolism leads to an increase in xylulose-5-phosphate, an intermediate of the PPP, which activates protein phosphatase 2A (PP2A). PP2A dephosphorylates ChREBP, promoting its translocation to the nucleus where it upregulates the expression of genes involved in fructolysis, glycolysis, and lipogenesis.
-
SREBP-1c Activation: Insulin signaling activates SREBP-1c, which also promotes the transcription of lipogenic genes. ChREBP and SREBP-1c act synergistically to drive de novo lipogenesis in response to high carbohydrate intake.
Applications in Drug Development
Tracing the metabolic fate of 13C-labeled fructose is a powerful tool in drug development, particularly for metabolic diseases and cancer.
Targeting Ketohexokinase (KHK)
KHK is the rate-limiting enzyme in fructose metabolism and a key therapeutic target. 13C-fructose studies are instrumental in evaluating the efficacy and mechanism of action of KHK inhibitors. By administering a KHK inhibitor along with 13C-fructose, researchers can quantify the reduction in fructose metabolism and its downstream effects on de novo lipogenesis and other pathways.
Table 3: Hypothetical Data from a Preclinical Study of a KHK Inhibitor
| Parameter | Vehicle Control | KHK Inhibitor |
| 13C-Fructose Clearance Rate (µmol/kg/hr) | 50 | 10 |
| 13C Incorporation into Hepatic Triglycerides (%) | 25 | 5 |
| 13C Incorporation into Plasma Glucose (%) | 40 | 15 |
Cancer Metabolism
Many cancer cells upregulate fructose transporters (e.g., GLUT5) and exhibit enhanced fructose metabolism to support their proliferation and survival. 13C-fructose tracing can be used to:
-
Identify cancer types that are highly dependent on fructose metabolism.
-
Evaluate the efficacy of drugs that target fructose metabolic pathways in cancer.
-
Study how fructose metabolism contributes to therapeutic resistance.
For example, studies have shown that pancreatic cancer cells preferentially use fructose for nucleic acid synthesis via the non-oxidative pentose phosphate pathway. This suggests that targeting this pathway could be a viable therapeutic strategy.
Conclusion
The use of 13C-labeled fructose in metabolic studies provides an unparalleled level of detail into the complex and highly regulated pathways of fructose metabolism. For researchers in academia and the pharmaceutical industry, these techniques are essential for elucidating the role of fructose in health and disease, identifying novel drug targets, and evaluating the efficacy of therapeutic interventions. The continued application and refinement of these methods will undoubtedly lead to new insights and advancements in the fields of metabolic research and drug development.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction – Molecular Metabolism [molecularmetabolism.com]
A Technical Guide to the Stability and Storage of D-Fructose-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for D-Fructose-13C3, an isotopically labeled monosaccharide crucial for metabolic research and as a tracer in drug development. Understanding its stability is paramount to ensuring the integrity and accuracy of experimental results.
Introduction to this compound
This compound is a stable, non-radioactive, isotopically labeled form of D-Fructose where three carbon atoms in the molecule have been replaced with the carbon-13 (¹³C) isotope. This labeling allows for the tracking of fructose and its metabolites through various biological and chemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Given its application in precise quantitative analyses, maintaining the chemical and isotopic purity of this compound during storage is of utmost importance.
Chemical and Physical Properties
The chemical and physical properties of this compound are nearly identical to those of its unlabeled counterpart, D-Fructose. The primary difference is a slightly higher molecular weight due to the presence of the ¹³C isotopes.
| Property | Value |
| Molecular Formula | C₃¹³C₃H₁₂O₆ |
| Molecular Weight | Approximately 183.13 g/mol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water (~800 g/L at 20°C)[1] |
| pH (0.1 M in H₂O) | 5.0 - 7.0[2] |
| Melting Point | 119-122 °C (with decomposition)[2][3] |
Stability Profile of this compound
This compound is a stable compound under recommended storage conditions. However, like its unlabeled form, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are non-enzymatic browning reactions: caramelization and the Maillard reaction. The stability of the ¹³C label itself is very high, as the carbon-carbon bonds are not readily broken under typical storage conditions.
Factors Affecting Stability
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures are the most significant factor accelerating degradation. Fructose has a lower caramelization temperature than many other sugars, with reactions initiating at approximately 110°C (230°F)[4]. Decomposition is also noted at temperatures above 103°C.
-
pH: D-Fructose is most stable in a slightly acidic to neutral pH range. Degradation is accelerated under both strongly acidic and basic conditions. Minimum degradation for sucrose, a related sugar, occurs between pH 6.45 and 8.50.
-
Humidity and Moisture: As a hygroscopic solid, this compound can absorb moisture from the air. The presence of water can facilitate degradation reactions, especially at elevated temperatures.
-
Light: While not as critical as temperature and pH, exposure to light should be minimized as a general precaution for all sensitive chemical compounds.
-
Presence of Amines: In the presence of amino acids or proteins, this compound can undergo the Maillard reaction, which can proceed even at room temperature over long periods. Fructose is known to be more reactive than glucose in the Maillard reaction.
Degradation Pathways
The two primary non-enzymatic degradation pathways for this compound are caramelization and the Maillard reaction. These complex reactions result in the formation of a multitude of byproducts, leading to discoloration (browning), changes in pH, and a loss of purity of the labeled compound.
Figure 1: Key degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C) or refrigerated (2-8°C). | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque container (e.g., amber glass vial). | Prevents moisture ingress and protects from light. |
| Environment | Store in a dry, well-ventilated area away from heat sources and incompatible materials. | Prevents accidental exposure to conditions that could compromise stability. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze the degradation of fructose. |
Handling
-
Handle the compound in a clean, dry environment, preferably in a glove box or under a flow of inert gas to minimize exposure to air and humidity.
-
Use clean, dry spatulas and weighing equipment.
-
After use, tightly reseal the container immediately.
-
For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, filter-sterilize and store in sterile, tightly capped vials at 2-8°C for short periods. The stability of fructose in aqueous solutions is pH-dependent.
Figure 2: Decision tree for proper storage and handling.
Experimental Protocol for Stability Assessment
A formal stability study is the most reliable way to determine the shelf-life of this compound under specific storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines for stability testing of active pharmaceutical ingredients.
Objective
To evaluate the stability of a specific batch of this compound under defined long-term and accelerated storage conditions and to establish a re-test period.
Materials
-
This compound (at least one batch)
-
Packaging identical to that used for routine storage (e.g., amber glass vials with screw caps)
-
Controlled environment chambers or incubators
-
Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR, Karl Fischer titrator)
Experimental Design
| Study Type | Storage Condition | Testing Frequency | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter | As required |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | 6 months |
RH = Relative Humidity
Methodology
-
Initial Analysis (Time 0): Before initiating the stability study, perform a comprehensive analysis of the this compound batch. This will serve as the baseline data.
-
Sample Preparation: Aliquot the this compound into the designated storage containers. Ensure each container has enough material for a single time point analysis.
-
Storage: Place the samples in the respective controlled environment chambers for long-term and accelerated studies.
-
Time Point Analysis: At each scheduled time point, remove the required number of samples from the chambers and allow them to equilibrate to ambient temperature before opening.
-
Analytical Testing: Perform the following tests at each time point and compare the results to the initial analysis and the product specifications.
-
Appearance: Visual inspection for color change, clumping, or other physical changes.
-
Purity Assay (e.g., HPLC-MS): To quantify the amount of this compound and detect any degradation products. The method must be stability-indicating.
-
Isotopic Enrichment (Mass Spectrometry): To confirm that the ¹³C label has not been compromised.
-
Water Content (Karl Fischer Titration): To monitor for moisture absorption.
-
Related Substances/Degradation Products: To identify and quantify any impurities that may have formed during storage.
-
-
Data Evaluation: Analyze the data for trends over time. A "significant change" in an accelerated study (e.g., failure to meet specification) may trigger the need for testing at an intermediate condition (e.g., 30°C / 65% RH). The re-test period is established based on the long-term stability data.
Figure 3: Experimental workflow for a stability study.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures, humidity, and incompatible chemicals. By adhering to the recommended storage and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the chemical and isotopic integrity of this compound, thereby safeguarding the accuracy and reliability of their experimental data. For critical applications, conducting a formal stability study is recommended to establish a definitive shelf-life for the specific product and storage conditions.
References
A Technical Guide to Isotopic Labeling: D-Fructose-13C3 vs. Uniformly Labeled Fructose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope labeling with carbon-13 (¹³C) is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical networks. The choice of isotopic tracer is critical and dictates the specific metabolic questions that can be answered. This technical guide provides an in-depth comparison of two common forms of labeled fructose: D-Fructose-1,2,3-¹³C₃ (position-specific labeling) and D-Fructose-¹³C₆ (uniformly labeled). This document outlines their fundamental differences, applications in metabolic flux analysis (MFA), and detailed experimental considerations for their use with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Differences and Applications
The primary distinction between D-Fructose-1,2,3-¹³C₃ and uniformly labeled fructose lies in the placement of the ¹³C isotopes. This seemingly subtle difference has profound implications for the design and interpretation of metabolic studies.
-
D-Fructose-1,2,3-¹³C₃: In this molecule, only the first three carbon atoms (C1, C2, and C3) are replaced with the ¹³C isotope. This specific labeling pattern is particularly advantageous for dissecting the upper part of glycolysis and the pentose phosphate pathway (PPP). The distinct labeling allows researchers to trace the fate of the two triose phosphate molecules generated from the cleavage of fructose-1,6-bisphosphate.
-
Uniformly Labeled Fructose (D-Fructose-¹³C₆ or [U-¹³C₆]Fructose): Here, all six carbon atoms of the fructose molecule are ¹³C isotopes.[1][2][3] This comprehensive labeling is ideal for tracing the contribution of fructose to a wide array of downstream metabolites, including those in the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and lipogenesis. It provides a global view of how fructose carbon is incorporated throughout the metabolic network.
The selection between these two tracers is therefore guided by the specific research question. To investigate the relative activities of glycolysis and the pentose phosphate pathway, D-Fructose-1,2,3-¹³C₃ offers more granular information. For a broader understanding of fructose's contribution to overall cellular metabolism, uniformly labeled fructose is the tracer of choice.
Quantitative Data Summary
The utility of ¹³C-labeled compounds in metabolic research is contingent on their isotopic and chemical purity. The following tables summarize typical vendor-provided specifications for both D-Fructose-1,2,3-¹³C₃ and uniformly labeled fructose.
Table 1: Specifications for D-Fructose-1,2,3-¹³C₃
| Parameter | Specification |
| Chemical Formula | C₃¹³C₃H₁₂O₆ |
| Molecular Weight | 183.13 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% |
Data compiled from various chemical supplier specifications.[4][5]
Table 2: Specifications for Uniformly Labeled Fructose (D-Fructose-¹³C₆)
| Parameter | Specification |
| Chemical Formula | ¹³C₆H₁₂O₆ |
| Molecular Weight | 186.11 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥98-99% |
Data compiled from various chemical supplier specifications.
Table 3: Comparative Metabolic Fluxes in Corynebacterium glutamicum on Glucose vs. Fructose
While not a direct comparison of the two labeled fructose forms, this data illustrates how the entry point of fructose into central carbon metabolism influences pathway utilization, a key consideration when choosing a tracer.
| Metabolic Flux (% of Substrate Uptake) | Growth on Glucose | Growth on Fructose |
| Pentose Phosphate Pathway (PPP) | 62.0% | 14.4% |
| Pyruvate Dehydrogenase Complex | 70.9% | 95.2% |
| Tricarboxylic Acid (TCA) Cycle | Decreased | Increased |
Adapted from Marx et al., 2003. This study highlights that fructose metabolism in this organism predominantly proceeds through fructose-1,6-bisphosphate, leading to a lower flux through the oxidative PPP compared to glucose.
Experimental Protocols
The successful application of ¹³C-labeled fructose in metabolic flux analysis requires meticulous experimental design and execution. Below are detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Experimental Workflow for ¹³C Metabolic Flux Analysis
The overall workflow for a ¹³C-MFA experiment is consistent for both types of labeled fructose.
Detailed Protocol for GC-MS Analysis
GC-MS is a powerful technique for determining the mass isotopomer distribution of metabolites.
-
Cell Culture and Labeling: Culture cells in a defined medium with either D-Fructose-1,2,3-¹³C₃ or uniformly labeled fructose as the primary carbon source until they reach a metabolic and isotopic steady state.
-
Metabolism Quenching: Rapidly quench metabolic activity by, for example, immersing the cell culture plate in liquid nitrogen or using a cold methanol-water solution.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.
-
Sample Derivatization: Evaporate the polar metabolite fraction to dryness and derivatize the samples to increase their volatility for GC analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating derivatized sugars and other central carbon metabolites (e.g., a DB-5ms column).
-
Injection: Inject the derivatized sample in split or splitless mode.
-
Temperature Program: Employ a temperature gradient to ensure optimal separation of metabolites.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific isotopomers.
-
-
Data Analysis:
-
Identify metabolites based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass peaks.
-
Correct the raw data for the natural abundance of ¹³C and other heavy isotopes.
-
Use software tools like OpenFLUX or METRAN for metabolic flux calculations.
-
Detailed Protocol for NMR Spectroscopy Analysis
NMR spectroscopy provides positional information about the ¹³C labels, offering a complementary view to MS data.
-
Cell Culture and Labeling: Similar to the GC-MS protocol, culture cells with the desired ¹³C-labeled fructose until isotopic steady state is achieved.
-
Metabolism Quenching and Metabolite Extraction: Follow the same procedures as for GC-MS to quench metabolism and extract metabolites.
-
Sample Preparation for NMR:
-
Lyophilize the polar metabolite extract to remove solvents.
-
Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹³C NMR Spectra: Acquire one-dimensional (1D) ¹³C NMR spectra with proton decoupling. This will show a single peak for each chemically distinct carbon atom. The position (chemical shift) of the peak identifies the carbon, and its intensity is proportional to its concentration.
-
¹H-¹³C Heteronuclear Correlation Spectra: Two-dimensional (2D) experiments like HSQC or HMQC can be used to correlate ¹³C atoms with their attached protons, aiding in the assignment of complex spectra.
-
Isotopomer Analysis: The presence of adjacent ¹³C atoms (from the labeled fructose) will result in splitting of the NMR signals (J-coupling), providing direct information about which carbon-carbon bonds were formed or broken.
-
-
Data Analysis:
-
Assign the resonances in the NMR spectra to specific metabolites.
-
Quantify the relative abundance of different isotopomers by analyzing the fine structure (multiplets) of the ¹³C signals.
-
Use this information to calculate metabolic fluxes, often in conjunction with MS data for a more comprehensive analysis.
-
Visualization of Metabolic Pathways and Logical Relationships
The choice of fructose tracer directly impacts the labeling patterns observed in key metabolic pathways. The following diagrams, generated using the DOT language, illustrate these differences.
Fructose Metabolism and Entry into Glycolysis
Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates in the glycolytic pathway.
Tracing Fructose through Glycolysis and the Pentose Phosphate Pathway
The following diagrams illustrate the differential labeling patterns that arise from D-Fructose-1,2,3-¹³C₃ and uniformly labeled fructose when they are metabolized through glycolysis and the pentose phosphate pathway.
References
- 1. D -Fructose-13C6 13C 99atom , 99 CP 201595-65-5 [sigmaaldrich.com]
- 2. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
- 3. D-Fructose-1,6-bisphosphate, sodium salt hydrate (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. scbt.com [scbt.com]
- 5. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]
A Technical Guide to D-Fructose-¹³C₃: Safety, Handling, and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and laboratory use of D-Fructose-¹³C₃, a stable isotope-labeled monosaccharide crucial for metabolic research. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering detailed protocols and safety information to ensure its proper and safe utilization in the laboratory.
Safety and Handling Guidelines
While D-Fructose-¹³C₃ is not classified as a hazardous substance, it is imperative to adhere to good laboratory practices. The safety profile of D-Fructose-¹³C₃ is considered to be analogous to that of unlabeled D-Fructose.
Hazard Identification
The product is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical substance, it should be handled with care.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed in large quantities.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] |
Handling and Storage
Handling:
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Handle in accordance with good industrial hygiene and safety practice.
-
Wash hands before breaks and at the end of the workday.
Storage:
-
Store at room temperature away from light and moisture.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws. |
| Body Protection | Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Physical and Chemical Properties
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C₃¹³C₃H₁₂O₆ |
| Molecular Weight | Approximately 183.13 g/mol |
| Melting Point | 103 - 105 °C |
| Solubility | Soluble in water. |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
Experimental Protocols for ¹³C-Fructose Metabolic Tracing
D-Fructose-¹³C₃ is a powerful tool for tracing the metabolic fate of fructose in various biological systems. The following is a representative protocol for a stable isotope tracing experiment in cultured cells, adapted from methodologies used in metabolic research.
Objective
To trace the metabolic fate of D-Fructose-¹³C₃ in cultured adipocytes and analyze its incorporation into key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.
Materials
-
D-Fructose-¹³C₃
-
Cultured adipocytes (e.g., SGBS cells)
-
Glucose-free cell culture medium
-
Fetal Bovine Serum (dialyzed)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge
-
Mass Spectrometer (GC-MS or LC-MS)
Methodology
-
Cell Culture: Culture human adipocytes to the desired stage of differentiation (e.g., pre-adipocytes or mature adipocytes) in standard culture medium.
-
Medium Preparation: Prepare the experimental medium by supplementing glucose-free medium with dialyzed fetal bovine serum, antibiotics, and the desired concentration of D-Fructose-¹³C₃. The concentration should be chosen based on the specific research question.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with sterile PBS to remove any residual unlabeled fructose and glucose.
-
Add the pre-warmed D-Fructose-¹³C₃ containing medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled fructose.
-
-
Metabolite Extraction:
-
After the incubation period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold extraction solvent to the cells to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples as required for GC-MS analysis.
-
Analyze the samples using GC-MS or LC-MS to determine the isotopic enrichment in downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify metabolites and their isotopologue distributions.
-
Calculate the fractional contribution of fructose to the carbon backbone of various metabolites to elucidate the activity of different metabolic pathways.
-
Visualizing Metabolic Pathways and Workflows
Fructose Metabolism and ¹³C Labeling
The following diagram illustrates the entry of D-Fructose-¹³C₃ into central carbon metabolism. The ¹³C atoms (represented by red dots) from fructose are traced through glycolysis and into the TCA cycle.
Caption: Metabolic fate of ¹³C-labeled fructose in glycolysis and the TCA cycle.
Experimental Workflow for Metabolomics
This diagram outlines the general workflow for a metabolomics experiment using D-Fructose-¹³C₃.
References
Exploring the role of D-Fructose-13C3 in cancer metabolism research.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer is a complex and dynamic area of study, with significant implications for therapeutic development. While glucose has long been the focus of cancer metabolism research, emerging evidence highlights the critical role of fructose as an alternative fuel source that drives tumor growth, proliferation, and metastasis.[1][2] The stable isotope-labeled monosaccharide, D-Fructose-13C3, has become an indispensable tool for researchers to trace the metabolic fate of fructose within cancer cells, offering unprecedented insights into the intricate metabolic reprogramming that underpins malignancy. This technical guide provides a comprehensive overview of the application of this compound in cancer metabolism research, detailing key metabolic pathways, quantitative data from tracing studies, and robust experimental protocols.
Fructose Metabolism: A Divergent Path in Cancer
Unlike glucose, which is utilized by nearly all cells in the body, fructose metabolism is primarily handled by specific tissues. However, many cancer types upregulate the expression of the fructose transporter GLUT5, enabling them to efficiently sequester and metabolize fructose from the tumor microenvironment.[3][4] This capability provides a significant survival advantage, particularly in glucose-depleted conditions often found in solid tumors.[1]
Once inside the cancer cell, fructose enters a metabolic pathway distinct from the initial steps of glycolysis. It is first phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate, which is then cleaved by aldolase B (ALDOB) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These intermediates can then enter the glycolytic pathway, the pentose phosphate pathway (PPP), or be directed towards de novo lipogenesis.
Key Signaling Pathways and Metabolic Reprogramming
The metabolism of fructose in cancer cells leads to significant metabolic reprogramming, impacting several key signaling and biosynthetic pathways. This compound tracing studies have been instrumental in elucidating these alterations.
Fructolysis and Glycolysis
The entry of fructose-derived metabolites into the lower part of glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase-1 (PFK1). This allows for a sustained glycolytic flux even under conditions that would normally inhibit glucose metabolism, thereby providing a continuous supply of ATP and biosynthetic precursors.
Pentose Phosphate Pathway (PPP)
This compound tracing has revealed that cancer cells, particularly pancreatic cancer, preferentially shuttle fructose-derived carbons into the non-oxidative branch of the PPP. This pathway, regulated by transketolase (TKT), is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, thus directly fueling the high proliferative rate of cancer cells.
De Novo Lipogenesis
Cancer cells have a high demand for fatty acids to build cell membranes and for signaling molecules. This compound tracing studies have demonstrated that fructose is a potent lipogenic substrate. Fructose-derived pyruvate enters the mitochondria and is converted to citrate, which is then exported to the cytosol and cleaved to acetyl-CoA, the primary building block for fatty acid synthesis.
Quantitative Insights from this compound Tracing
The use of this compound in metabolic tracing studies allows for the quantification of the contribution of fructose to various metabolic pathways. This data is crucial for understanding the extent of metabolic reprogramming in different cancer types.
| Cancer Type/Model | Key Finding | Quantitative Data | Reference |
| Pancreatic Cancer Cells | Preferential shunting of fructose into the non-oxidative PPP for nucleotide synthesis. | 250% higher rate of metabolism via transketolase compared to glucose. | |
| Lung Adenocarcinoma Cells | Fructose metabolism enhances fatty acid synthesis and ATP production. | Higher levels of free fatty acids and ATP compared to glucose-treated cells. | |
| Human Adipocytes | Fructose is a potent substrate for de novo lipogenesis and amino acid synthesis. | Dose-dependent increase in [¹³C]-palmitate and [¹³C]-glutamate from [U-¹³C₆]-d-fructose. | |
| Glioblastoma Cells | Increased lactate production from fructose metabolism. | Significant increase in ¹³C-labeled lactic acid over a 96-hour period. | |
| Proliferating Cancer Cells (General) | Typical nutrient uptake and secretion rates. | Glucose uptake: 100–400 nmol/10⁶ cells/h; Lactate secretion: 200–700 nmol/10⁶ cells/h; Glutamine uptake: 30–100 nmol/10⁶ cells/h. |
Experimental Protocols for this compound Metabolic Tracing
The following protocols provide a framework for conducting metabolic tracing studies using this compound in both in vitro and in vivo cancer models.
Experimental Workflow Overview
In Vitro Protocol: this compound Tracing in Cancer Cell Culture
This protocol outlines the steps for tracing fructose metabolism in adherent cancer cell lines.
1. Cell Culture and Isotopic Labeling:
-
Seed cancer cells in 6-well plates and grow in standard culture medium until they reach approximately 70-80% confluency.
-
On the day of the experiment, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Immediately add pre-warmed labeling medium containing this compound. The concentration of labeled fructose should be optimized for the specific cell line but is typically in the physiological range (e.g., 2.5-10 mM). The medium should be otherwise identical to the standard culture medium.
-
Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and to determine the point of isotopic steady state.
2. Metabolic Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube for analysis.
3. Sample Analysis by GC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument settings should be optimized for the detection of 13C-labeled metabolites.
4. Data Analysis:
-
Process the raw GC-MS data to identify and quantify the mass isotopologues of key metabolites.
-
Correct the data for the natural abundance of 13C.
-
Perform metabolic flux analysis (MFA) using specialized software to calculate the relative or absolute fluxes through the metabolic pathways of interest.
In Vivo Protocol: this compound Tracing in a Xenograft Mouse Model
This protocol is adapted for studying fructose metabolism in tumors grown in an animal model.
1. Animal Model and Tracer Administration:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of cancer cells.
-
Once the tumors reach a suitable size (e.g., 100-200 mm³), administer a bolus of this compound solution via tail vein injection. The dosage should be calculated based on the mouse's body weight.
2. Tissue Collection and Quenching:
-
At specific time points after the injection (e.g., 15, 30, 60 minutes), euthanize the mouse and rapidly excise the tumor and, for comparison, a sample of adjacent normal tissue.
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.
3. Metabolite Extraction from Tissues:
-
Weigh the frozen tissue samples.
-
Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.
-
Follow the subsequent steps for protein precipitation and collection of the metabolite-containing supernatant as described in the in vitro protocol.
4. Sample Analysis and Data Interpretation:
-
Analyze the tissue extracts by GC-MS or LC-MS/MS to determine the isotopic enrichment in downstream metabolites.
-
Compare the labeling patterns in the tumor tissue to those in the adjacent normal tissue to identify tumor-specific alterations in fructose metabolism.
Conclusion
This compound is a powerful tool that has significantly advanced our understanding of the role of fructose in cancer metabolism. By enabling the precise tracing and quantification of fructose-derived carbon through various metabolic pathways, this stable isotope tracer has provided critical insights into the metabolic reprogramming that supports cancer cell proliferation, survival, and metastasis. The continued application of this compound in preclinical and potentially clinical research will be instrumental in identifying novel therapeutic targets within fructose metabolism and in the development of innovative strategies to combat cancer. The detailed protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust studies to further explore this promising area of cancer research.
References
Investigating Fructose Metabolism in Diabetes Using D-Fructose-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of D-Fructose-13C3 stable isotope tracers in elucidating the complexities of fructose metabolism, particularly in the context of diabetes. By leveraging the power of isotopic labeling, researchers can trace the metabolic fate of fructose, quantify flux through various pathways, and identify key enzymatic and signaling nodes that are dysregulated in diabetic states. This guide details experimental protocols, presents quantitative data from seminal studies, and visualizes the intricate signaling networks governing fructose metabolism.
Introduction: The Role of Fructose in Diabetes
Fructose, a simple sugar found in fruits, honey, and high-fructose corn syrup, has garnered significant attention for its potential role in the pathogenesis of metabolic diseases, including insulin resistance and type 2 diabetes.[1][2][3] Unlike glucose, fructose metabolism is not tightly regulated by insulin and largely bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase.[2][4] This unique metabolic route allows for rapid conversion of fructose into substrates for de novo lipogenesis, potentially contributing to hepatic steatosis, dyslipidemia, and insulin resistance. The use of stable isotope tracers, such as this compound, has been instrumental in dissecting these pathways and understanding the metabolic reprogramming that occurs in diabetes.
Key Metabolic Pathways of Fructose
Dietary fructose is primarily metabolized in the liver, intestine, and kidneys. Upon entering the cell via transporters like GLUT2 and GLUT5, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK). F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then enter glycolysis, gluconeogenesis, or be directed towards lipid synthesis.
An alternative pathway for fructose metabolism exists in tissues like muscle and adipose tissue, where hexokinase can phosphorylate fructose to fructose-6-phosphate, which then directly enters glycolysis. Additionally, the body can endogenously produce fructose from glucose via the polyol pathway, a process that is elevated in hyperglycemic conditions and implicated in diabetic complications.
Experimental Protocols Using this compound
Stable isotope tracing with this compound allows for the precise tracking of fructose-derived carbons through various metabolic pathways. Below are generalized protocols for in vivo and in vitro studies.
In Vivo Studies in Animal Models
This protocol outlines a typical approach for studying fructose metabolism in a diabetic rodent model.
Objective: To determine the tissue-specific fate of dietary fructose and its contribution to glucose and lipid synthesis in diabetic versus control animals.
Materials:
-
D-[U-13C6]-Fructose (or other specifically labeled fructose)
-
Diabetic animal model (e.g., db/db mice, STZ-induced diabetic rats) and corresponding wild-type controls
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Animal Acclimatization and Diet: Acclimate animals to the experimental conditions and provide a standardized diet.
-
Fasting: Fast animals overnight (e.g., 12-16 hours) to ensure a baseline metabolic state.
-
Tracer Administration: Administer a bolus of D-[U-13C6]-Fructose via oral gavage. The dosage will depend on the specific research question but is typically in the range of 2-4 g/kg body weight.
-
Blood Sampling: Collect blood samples at multiple time points post-gavage (e.g., 0, 15, 30, 60, 90, 120 minutes) to measure the isotopic enrichment of plasma glucose, lactate, and other metabolites.
-
Tissue Collection: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, small intestine, adipose tissue, skeletal muscle). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Metabolite Extraction: Extract metabolites from plasma and tissue samples using appropriate solvent systems (e.g., methanol/acetonitrile/water).
-
Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility.
-
Mass Spectrometry or NMR Analysis: Analyze the isotopic enrichment of target metabolites using LC-MS, GC-MS, or NMR. This will reveal the incorporation of 13C from fructose into various metabolic pools.
-
Data Analysis: Calculate the fractional contribution of fructose to the synthesis of glucose, glycogen, and lipids based on the mass isotopomer distribution.
References
D-Fructose-13C3 as a Tracer for De Novo Lipogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical area of research, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Dietary fructose is a potent stimulator of hepatic DNL.[1][2] The use of stable isotope tracers, specifically D-Fructose-¹³C₃, provides a powerful tool to quantitatively trace the metabolic fate of fructose carbons into newly synthesized fatty acids. This technical guide offers a comprehensive overview of the application of D-Fructose-¹³C₃ in studying DNL, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and signaling pathways.
Introduction to De Novo Lipogenesis and Fructose Metabolism
De novo lipogenesis is the process of converting excess carbohydrates into fatty acids, which are then esterified into triglycerides for storage.[3][4] While DNL is a normal physiological process, its chronic upregulation, often driven by high fructose consumption, is linked to the development of metabolic disorders.[5] Fructose, unlike glucose, is primarily metabolized in the liver and bypasses the main regulatory step of glycolysis, leading to a rapid and unregulated influx of substrates for DNL.
The use of stable isotope-labeled tracers, such as D-Fructose-¹³C₃, allows for the precise tracking of fructose-derived carbons as they are incorporated into fatty acids. This enables researchers to quantify the rate of DNL and to dissect the intricate regulatory networks that govern this pathway.
Quantitative Data on Fructose-Stimulated De Novo Lipogenesis
The following tables summarize quantitative data from studies investigating the effect of fructose on de novo lipogenesis. These studies utilize stable isotope tracers to measure the synthesis of new fatty acids.
Table 1: De Novo Palmitate Synthesis from ¹³C-Labeled Fructose in an Enterocyte Cell Model
| Fructose Concentration (mM) | Intracellular De Novo Palmitate (pmol/mg cell protein) | Secreted De Novo Palmitate (pmol/mg cell protein) |
| 5 | 55 ± 15 | 10 ± 5 |
| 25 | 105 ± 25 | 15 ± 8 |
| 50 | 110 ± 30 | 20 ± 10 |
Data adapted from a study on Caco-2 cells, representing a model of intestinal enterocytes. The data shows a dose-dependent increase in intracellular de novo palmitate synthesis with increasing fructose concentrations.
Table 2: Effect of Fructose Restriction on De Novo Lipogenesis in Children with Obesity
| Parameter | Baseline (High Fructose Diet) | After 9 Days of Fructose Restriction | P-value |
| Fractional DNL (Area Under the Curve, %) | 68 (IQR: 46-83) | 26 (IQR: 16-37) | < .001 |
| Liver Fat (%) | 7.2 (IQR: 2.5-14.8) | 3.8 (IQR: 1.7-15.5) | < .001 |
Data adapted from a study in children with obesity, demonstrating a significant reduction in DNL and liver fat after short-term isocaloric fructose restriction. IQR: Interquartile Range.
Experimental Protocols
Protocol 1: In Vivo Assessment of De Novo Lipogenesis in Mice using D-Fructose-¹³C₃
This protocol outlines the procedure for administering D-Fructose-¹³C₃ to mice to trace its incorporation into hepatic fatty acids.
1. Animal Model and Diet:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Acclimate mice to a standard chow diet for at least one week before the experiment.
-
For studies investigating diet-induced DNL, mice can be fed a high-fructose diet (e.g., 60% of calories from fructose) for a specified period.
2. D-Fructose-¹³C₃ Administration:
-
Prepare a solution of D-Fructose-¹³C₃ in sterile saline. The specific isomer (e.g., D-Fructose-1,2,3-¹³C₃) and its concentration should be carefully chosen based on the experimental goals.
-
Administer the D-Fructose-¹³C₃ solution to mice via oral gavage. A typical dose might be 2 g/kg body weight.
-
Include a control group of mice receiving an equivalent volume of saline.
3. Tissue Collection:
-
At a predetermined time point after gavage (e.g., 6 hours), euthanize the mice.
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes.
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for subsequent analysis. Store samples at -80°C.
4. Lipid Extraction and Fatty Acid Analysis:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total lipids from the liver homogenate using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Analyze the isotopic enrichment of specific fatty acids (e.g., palmitate, stearate) by monitoring the mass-to-charge ratios of the molecular ions and their isotopologues.
Protocol 2: In Vitro Assessment of De Novo Lipogenesis in Primary Hepatocytes using D-Fructose-¹³C₃
This protocol describes the use of D-Fructose-¹³C₃ to measure DNL in cultured primary hepatocytes.
1. Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from mice or rats using a two-step collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates in Williams' E medium supplemented with fetal bovine serum, insulin, and dexamethasone.
-
Allow the cells to attach and form a monolayer.
2. ¹³C-Fructose Labeling:
-
After cell attachment, replace the culture medium with a medium containing a specific concentration of D-Fructose-¹³C₃ (e.g., 5 mM or 25 mM).
-
Include control wells with unlabeled fructose.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the tracer into newly synthesized lipids.
3. Cell Lysis and Lipid Extraction:
-
At the end of the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells and extract total lipids using the methods described in Protocol 1.
4. Fatty Acid Analysis:
-
Perform saponification, derivatization to FAMEs, and GC-MS analysis as described in Protocol 1 to determine the isotopic enrichment of newly synthesized fatty acids.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fructose-Induced De Novo Lipogenesis
Fructose consumption activates key transcription factors, primarily Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn upregulate the expression of lipogenic enzymes.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sochob.cl [sochob.cl]
A Technical Guide to Commercially Available D-Fructose-¹³C₃ for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available D-Fructose-¹³C₃, a critical tool for researchers in metabolic studies, drug development, and cellular biology. This document outlines the key suppliers, product specifications, and detailed experimental protocols for the application of this stable isotope-labeled compound.
Commercially Available Sources of D-Fructose-¹³C₃
A variety of D-Fructose-¹³C₃ isotopologues are available for research purposes, each with specific labeling patterns that are advantageous for different experimental designs. The following table summarizes the key suppliers and their product specifications to facilitate easy comparison for procurement.
| Product Name | Labeling Position | Isotopic Purity (%) | Chemical Purity (%) | Supplier | Catalog Number |
| D-Fructose (1,2,3-¹³C₃, 99%) | 1,2,3-¹³C₃ | 99 | ≥98 | Cambridge Isotope Laboratories, Inc. | CLM-8415 |
| D-Fructose (1,2,3-¹³C₃) | 1,2,3-¹³C₃ | Not Specified | Not Specified | Santa Cruz Biotechnology | sc-222213 |
| D-Fructose-¹³C₃-1 | ¹³C₃ | Not Specified | >98 | MedChemExpress | HY-113535S |
| D-Fructose (4,5,6-¹³C₃, 98%) | 4,5,6-¹³C₃ | 98 | 98 | Eurisotop | CLM-10223-PK |
Experimental Protocols
The use of D-Fructose-¹³C₃ in metabolic tracer studies allows for the precise tracking of fructose metabolism through various biochemical pathways. The two primary analytical techniques for these studies are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Flux Analysis using GC-MS
This protocol outlines the key steps for tracing the metabolic fate of D-Fructose-¹³C₃ in cell culture.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing D-Fructose-¹³C₃ at a known concentration. The concentration should be determined based on the specific experimental goals and the typical fructose levels observed in the biological system under investigation.[1]
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fructose.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline solution.
-
Quench metabolism by adding a cold solvent, such as methanol or a methanol/water mixture.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction to separate polar metabolites from non-polar components.
3. Derivatization:
-
Dry the polar metabolite extracts under a stream of nitrogen.
-
Derivatize the samples to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable capillary column.
-
Detect the mass fragments using the mass spectrometer. The incorporation of ¹³C from D-Fructose-¹³C₃ will result in a mass shift in the fragments of downstream metabolites, allowing for their identification and quantification.
¹³C NMR Spectroscopy for Isotopomer Analysis
NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule, enabling a deeper understanding of metabolic pathways.
1. Sample Preparation:
-
Extract metabolites from cells or tissues as described in the GC-MS protocol.
-
Purify and concentrate the metabolites of interest.
-
Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.
2. NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Utilize pulse programs designed to enhance the signal of ¹³C-labeled compounds and to determine the coupling patterns between adjacent ¹³C atoms.
3. Data Analysis:
-
Process the NMR data to identify the chemical shifts and coupling constants of the labeled metabolites.
-
The analysis of ¹³C-¹³C coupling patterns (isotopomers) can reveal the specific metabolic pathways that were active in converting the D-Fructose-¹³C₃ into downstream products.[3]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the application of D-Fructose-¹³C₃ for research.
Fructose Metabolism and Tracer Analysis Workflow
Caption: Workflow for metabolic tracer studies using D-Fructose-¹³C₃.
Fructose Signaling Pathway
Caption: Simplified representation of a fructose signaling pathway.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for In Vivo Administration of D-Fructose-¹³C₃ in Mice for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique used to delineate the metabolic fate of nutrients and therapeutic compounds in vivo.[1][2] D-Fructose-¹³C₃ is a stable isotope-labeled form of fructose where three carbon atoms in the molecule are replaced with the heavy isotope ¹³C. Administering this tracer to mice allows for the precise tracking of fructose-derived carbons as they are incorporated into various downstream metabolites, such as glucose, lactate, glycogen, and intermediates of glycolysis and the tricarboxylic acid (TCA) cycle.[3][4] This application note provides a detailed protocol for the preparation and in vivo administration of D-Fructose-¹³C₃ in mice, sample collection, and presents expected quantitative data to guide metabolic research.
Materials and Reagents
-
D-Fructose-¹³C₃ (isotopic purity >98%)
-
Sterile 0.9% saline solution or phosphate-buffered saline (PBS)
-
C57BL/6 mice (or other appropriate strain), age and sex-matched
-
Animal scale
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen or dry ice for snap-freezing samples
-
Centrifuge for plasma separation
-
Metabolite extraction buffers (e.g., 80% methanol/water)
-
Analytical instrumentation (e.g., LC-MS/MS or GC-MS)
Experimental Protocols
3.1 Animal Preparation
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, standard temperature, and humidity) for at least one week before the experiment to minimize stress.
-
Fasting: To reduce the influence of dietary nutrients, fast the mice for 4-6 hours prior to tracer administration. Provide free access to water during this period. Fasting helps to achieve a metabolic baseline.
-
Baseline Sampling: Prior to administration, collect a small baseline blood sample (~20 µL) from the tail vein to measure basal levels of glucose, lactate, and their natural isotopic abundance.
3.2 D-Fructose-¹³C₃ Solution Preparation
-
Calculate the required amount of D-Fructose-¹³C₃ based on the desired dose and the number of animals. A typical bolus dose for acute studies is between 1-2 g/kg of body weight.[5]
-
Dissolve the D-Fructose-¹³C₃ powder in sterile 0.9% saline or PBS to the desired final concentration (e.g., 100-200 mg/mL).
-
Ensure the solution is completely dissolved and sterile-filter if necessary, especially for intraperitoneal injections.
3.3 Administration Protocol Two common methods for acute administration are oral gavage and intraperitoneal injection. The choice depends on the research question (e.g., studying first-pass metabolism in the liver vs. systemic distribution).
-
Option A: Oral Gavage (p.o.)
-
Weigh the mouse to determine the precise volume of the fructose solution to administer.
-
Use a proper-sized, soft-tipped gavage needle to minimize the risk of injury.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus, delivering the solution directly into the stomach.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Option B: Intraperitoneal (i.p.) Injection
-
Weigh the mouse to calculate the injection volume.
-
Properly restrain the mouse, exposing the lower abdominal quadrant.
-
Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the D-Fructose-¹³C₃ solution slowly.
-
Return the mouse to its cage and observe its behavior.
-
3.4 Sample Collection
-
Blood Sampling: At predetermined time points after administration (e.g., 5, 15, 30, 60, 120 minutes), collect small blood samples (~20-30 µL) from the tail vein. Place blood into EDTA-coated tubes and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Harvesting: At the final time point, euthanize the mouse using an approved method (e.g., cervical dislocation under deep anesthesia).
-
Quickly dissect the tissues of interest (e.g., liver, kidney, skeletal muscle, brain).
-
Rinse tissues briefly in ice-cold PBS to remove excess blood.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until metabolite extraction.
Visualization of Workflows and Pathways
4.1 Experimental Workflow
Caption: Experimental workflow for in vivo D-Fructose-¹³C₃ tracing in mice.
4.2 Fructose Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of D-Fructose-¹³C₃ in the liver.
Data Presentation
The following tables provide representative quantitative data that might be expected from a typical study.
Table 1: Dosing and Administration Parameters
| Parameter | Oral Gavage (p.o.) | Intraperitoneal (i.p.) |
|---|---|---|
| Tracer | D-Fructose-¹³C₃ | D-Fructose-¹³C₃ |
| Dose | 2 g/kg body weight | 1.5 g/kg body weight |
| Vehicle | Sterile 0.9% Saline | Sterile PBS |
| Concentration | 200 mg/mL | 150 mg/mL |
| Fasting Period | 6 hours | 6 hours |
| Strain | C57BL/6J, Male, 10 weeks old | C57BL/6J, Male, 10 weeks old |
Table 2: Representative Time-Course of Plasma Metabolite Concentrations Concentrations are shown as mean ± SEM.
| Time Point (min) | Plasma Glucose (mg/dL) | Plasma Lactate (mmol/L) |
|---|---|---|
| 0 (Baseline) | 110 ± 8 | 1.5 ± 0.2 |
| 15 | 135 ± 12 | 3.8 ± 0.5 |
| 30 | 145 ± 10 | 4.5 ± 0.6 |
| 60 | 125 ± 9 | 2.5 ± 0.4 |
| 120 | 115 ± 7 | 1.8 ± 0.3 |
Table 3: Expected Isotopic Enrichment in Plasma Metabolites Isotopic enrichment is presented as Mole Percent Enrichment (MPE), representing the percentage of molecules that are labeled with ¹³C.
| Time Point (min) | Glucose M+3 (%) | Lactate M+3 (%) |
|---|---|---|
| 0 (Baseline) | <0.1 | <0.1 |
| 15 | 8 ± 2 | 25 ± 4 |
| 30 | 15 ± 3 | 35 ± 5 |
| 60 | 12 ± 2.5 | 20 ± 3 |
| 120 | 7 ± 1.5 | 10 ± 2 |
Data Analysis and Interpretation
Metabolites from plasma and tissue extracts are analyzed by mass spectrometry (MS) coupled with liquid or gas chromatography (LC/GC). The resulting data provide information on the fractional contribution of fructose to the production of key metabolites. The M+3 isotopologue enrichment for glucose and lactate indicates that the intact 3-carbon backbone from fructose was used for their synthesis. This data can reveal shifts in metabolic pathways in response to genetic modifications, drug treatments, or disease states. For instance, increased labeling in lactate could suggest enhanced glycolytic activity.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of D-Fructose-¹³C₃ and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and quantification of metabolite turnover. D-Fructose-¹³C₃ is a stable isotope-labeled form of fructose that allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive materials. This application note provides a detailed LC-MS/MS method for the sensitive and accurate quantification of D-Fructose-¹³C₃ and its key metabolites, including ¹³C₃-Fructose-1-Phosphate, ¹³C₃-Glucose, and ¹³C₃-Lactate, in biological matrices. The provided protocols and data will aid researchers in designing and executing metabolic studies to understand the role of fructose in health and disease.
Metabolic Pathway of D-Fructose-¹³C₃
D-Fructose-¹³C₃ enters the metabolic pathway primarily in the liver, where it is first phosphorylated to Fructose-1-Phosphate by fructokinase. Aldolase B then cleaves Fructose-1-Phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then enter glycolysis and gluconeogenesis, leading to the formation of glucose, lactate, and other downstream metabolites. The ¹³C₃ label allows for the specific tracking of the carbon backbone of the administered fructose through these interconnected pathways.
Application Notes and Protocols for D-Fructose-¹³C₃ Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as D-Fructose-¹³C₃, researchers can gain a detailed understanding of cellular metabolism. Fructose metabolism has been implicated in various physiological and pathological processes, including cancer and metabolic syndrome.[1][2] D-Fructose-¹³C₃ MFA allows for the precise measurement of how fructose is utilized and converted into various metabolic intermediates, providing critical insights for disease research and drug development.[3]
These application notes provide a comprehensive, step-by-step guide for conducting D-Fructose-¹³C₃ metabolic flux analysis in cultured cells, from experimental design to data interpretation.
Key Metabolic Pathways
Fructose enters cellular metabolism through distinct pathways that converge with glycolysis and the pentose phosphate pathway. Understanding these pathways is crucial for designing and interpreting ¹³C-MFA experiments.
Fructolysis and Glycolysis Integration
Fructose is primarily metabolized in the liver, but other cell types, including various cancer cells, can also utilize it.[4] The initial steps of fructose metabolism differ from those of glucose. Fructose is phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP is a direct intermediate of glycolysis, while glyceraldehyde is further phosphorylated to glyceraldehyde-3-phosphate to enter the glycolytic pathway.[4] This bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, allowing for rapid and unregulated entry of fructose-derived carbons into glycolysis.
Experimental Workflow
The overall workflow for a D-Fructose-¹³C₃ metabolic flux analysis experiment involves several key stages, from cell culture to computational analysis.
Detailed Protocols
Cell Culture and Adaptation
-
Cell Line Selection: Choose a cell line relevant to your research question (e.g., cancer cell line, hepatocyte cell line).
-
Culture Medium: Culture cells in a standard medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For the labeling experiment, a custom medium will be required.
-
Adaptation: At least 24 hours prior to the labeling experiment, switch the cells to a medium with a defined carbohydrate source that matches the experimental conditions. This allows the cells to adapt their metabolism.
Labeling with D-Fructose-¹³C₃
-
Tracer Selection: D-Fructose-¹³C₃ is a suitable tracer for probing the upper part of glycolysis and the pentose phosphate pathway. The three labeled carbons will be incorporated into various downstream metabolites.
-
Labeling Medium Preparation: Prepare a custom medium devoid of unlabeled fructose but containing D-Fructose-¹³C₃ at a known concentration (e.g., 5 mM). The medium should also contain other essential nutrients.
-
Labeling Procedure:
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove the old medium.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time should be determined empirically for your specific cell line but is typically in the range of 8 to 24 hours.
-
Metabolic Quenching
Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.
-
Quenching Solution: Prepare a cold (-80°C) 80% methanol in water solution.
-
Quenching Protocol:
-
Aspirate the labeling medium.
-
Immediately add the cold quenching solution to the culture plate to cover the cells.
-
Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.
-
Metabolite Extraction
-
Extraction Protocol:
-
Scrape the frozen cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.
-
Sample Derivatization (for GC-MS)
For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites need to be chemically derivatized to increase their volatility.
-
Derivatization Reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
Add methoxyamine hydrochloride solution to the dried metabolite extract and incubate to protect carbonyl groups.
-
Add MSTFA + 1% TMCS and incubate to silylate hydroxyl and amine groups.
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS or LC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used to separate and detect the labeled metabolites. GC-MS is well-suited for the analysis of derivatized central carbon metabolites.
-
Data Acquisition: The instrument is set up to acquire data in full scan mode or by selected ion monitoring (SIM) to detect the different mass isotopomers of the target metabolites.
Mass Isotopomer Distribution Analysis
The raw mass spectrometry data contains the relative abundances of different mass isotopomers for each metabolite. This data needs to be corrected for the natural abundance of ¹³C.
-
Data Correction: Use software tools or custom scripts to correct the raw mass isotopomer distributions for the natural abundance of all elements in the metabolite and its derivative.
-
Mass Isotopomer Distribution (MID) Vector: The corrected data is represented as a vector (M₀, M₁, M₂, ..., Mₙ), where Mᵢ is the fractional abundance of the metabolite with i ¹³C atoms.
Metabolic Flux Calculation
-
Software: Specialized software such as INCA (Isotopomer Network Compartmental Analysis) or Metran is used to calculate the metabolic fluxes.
-
Modeling Workflow:
-
Metabolic Model Construction: A model of the relevant metabolic pathways is defined, including all reactions, atom transitions, and cellular compartments.
-
Data Input: The corrected MIDs of the measured metabolites and any measured extracellular fluxes (e.g., fructose uptake, lactate secretion) are provided as input to the software.
-
Flux Estimation: The software uses an optimization algorithm to find the set of metabolic fluxes that best explains the experimental data by minimizing the difference between the measured and simulated MIDs.
-
Statistical Analysis: A goodness-of-fit analysis is performed to evaluate how well the model fits the data. Confidence intervals for the estimated fluxes are also calculated.
-
Data Interpretation and Visualization
The output of the flux calculation is a map of all the metabolic fluxes in the model. This data can be visualized and interpreted to understand the metabolic phenotype of the cells.
Data Presentation
Quantitative flux data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| Metabolic Reaction | Flux (Condition 1) (nmol/10⁶ cells/hr) | Flux (Condition 2) (nmol/10⁶ cells/hr) | Fold Change | p-value |
| Fructose Uptake | 150.0 ± 12.5 | 250.0 ± 20.1 | 1.67 | <0.05 |
| Fructokinase | 145.2 ± 11.8 | 240.5 ± 18.9 | 1.66 | <0.05 |
| Glycolysis (from G3P) | 280.1 ± 25.3 | 450.8 ± 35.7 | 1.61 | <0.05 |
| Pentose Phosphate Pathway | 30.5 ± 4.1 | 55.2 ± 6.3 | 1.81 | <0.05 |
| Lactate Secretion | 250.6 ± 22.9 | 400.1 ± 30.2 | 1.60 | <0.05 |
| TCA Cycle (Citrate Synthase) | 45.3 ± 5.8 | 60.7 ± 7.1 | 1.34 | >0.05 |
Note: The data in this table is representative and for illustrative purposes only.
Conclusion
D-Fructose-¹³C₃ metabolic flux analysis is a robust method for dissecting the complexities of fructose metabolism. By following these detailed protocols, researchers can obtain high-quality, quantitative data on metabolic fluxes, enabling a deeper understanding of cellular physiology and the identification of potential therapeutic targets. Careful experimental design, meticulous sample preparation, and appropriate computational analysis are all critical for the success of these studies.
References
- 1. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating Metabolic Flux Rates Using D-Fructose-¹³C₃ Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a stable isotope-labeled substrate, such as D-Fructose-¹³C₃, into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions. This allows for the elucidation of pathway activities and bottlenecks, providing critical insights for drug development, metabolic engineering, and disease research. The use of D-Fructose-¹³C₃ is particularly relevant for studying the metabolic fate of fructose, a sugar whose consumption has been linked to various metabolic disorders.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using D-Fructose-¹³C₃. The protocols cover experimental design, cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and data analysis to calculate metabolic flux rates.
Core Concepts in ¹³C-Metabolic Flux Analysis
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these isotopes in the metabolites, known as mass isotopologue distribution (MID), is measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The measured MIDs, along with other physiological data such as substrate uptake and product secretion rates, are then used in computational models to estimate the intracellular metabolic fluxes.[4][5]
Experimental Workflow Overview
A typical ¹³C-MFA experiment using D-Fructose-¹³C₃ involves several key stages, from initial experimental design to the final calculation of metabolic fluxes. The overall workflow is designed to ensure accurate and reproducible results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with D-Fructose-¹³C₃
This protocol outlines the steps for labeling cultured mammalian cells with D-Fructose-¹³C₃ to prepare them for metabolic flux analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
D-Fructose-¹³C₃ (e.g., [1,2,3-¹³C₃]D-Fructose or [U-¹³C₆]D-Fructose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours in complete culture medium.
-
Media Adaptation (Optional but Recommended): To adapt the cells to the experimental medium, replace the standard culture medium with a custom medium containing unlabeled fructose at the desired concentration for 12-24 hours prior to labeling.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with D-Fructose-¹³C₃ at the desired final concentration. Ensure all other nutrient concentrations are consistent with the unlabeled medium.
-
Initiation of Labeling: Remove the adaptation medium from the cells and wash them once with pre-warmed PBS. Immediately add the prepared ¹³C-labeling medium to the cells.
-
Incubation: Place the cells back into the incubator and allow them to grow for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and metabolic rates but is typically between 8 and 24 hours.
-
Monitoring: Monitor the cells for any signs of toxicity or altered morphology during the labeling period.
Protocol 2: Metabolite Extraction
This protocol describes the quenching of metabolic activity and extraction of intracellular metabolites from cultured cells.
Materials:
-
Ice-cold saline solution (0.9% NaCl)
-
Quenching solution: 60% methanol in water, cooled to -20°C
-
Extraction solvent: 80% methanol in water, cooled to -80°C
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge (-9°C)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching: To rapidly halt metabolic activity, remove the labeling medium and immediately wash the cells with ice-cold saline. Then, add the pre-chilled quenching solution to the culture plate.
-
Cell Lysis and Harvesting: Place the culture plates on a bed of dry ice. Add the pre-chilled extraction solvent to the plates and use a cell scraper to detach the cells.
-
Collection: Transfer the cell lysate into pre-chilled centrifuge tubes.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until further analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
This protocol details the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Derivatization agent 1: Methoxyamine hydrochloride in pyridine
-
Derivatization agent 2: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Heating block or oven
-
GC-MS instrument with an appropriate column (e.g., DB-5ms)
Procedure:
-
Drying: Dry the metabolite extracts completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Methoximation: Add the methoxyamine hydrochloride solution to the dried extract, vortex briefly, and incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.
-
Silylation: Add MTBSTFA to the sample, vortex, and incubate at 60°C for 30-60 minutes. This step derivatizes hydroxyl, carboxyl, and amine groups, making the metabolites volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The instrument conditions (e.g., temperature ramp, gas flow rate) should be optimized for the separation and detection of the target metabolites.
-
Data Acquisition: Acquire the mass spectra in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.
Fructose Metabolism and Key Signaling Pathways
Fructose metabolism primarily occurs in the liver, but also in other tissues like adipose tissue. Upon entering the cell, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis. Tracing ¹³C from fructose allows for the quantification of fluxes through these key pathways.
Data Presentation and Analysis
The primary data obtained from the mass spectrometer is the mass isotopologue distribution (MID) for each measured metabolite. This data needs to be corrected for the natural abundance of ¹³C and other isotopes before it can be used for flux calculations.
Table 1: Example Mass Isotopologue Distribution (MID) Data for Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10.5 | 5.2 | 15.8 | 68.5 | - | - | - |
| Lactate | 12.1 | 6.0 | 18.2 | 63.7 | - | - | - |
| Citrate | 35.2 | 10.1 | 45.3 | 4.1 | 5.1 | 0.2 | 0.0 |
| Glutamate | 40.8 | 12.3 | 38.5 | 3.2 | 5.0 | 0.2 | - |
| Palmitate | 5.6 | 2.8 | 8.4 | 4.2 | 16.8 | ... | ... |
Note: The values presented are hypothetical and for illustrative purposes only. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Calculating Metabolic Flux Rates
The corrected MIDs are used as input for computational software designed for ¹³C-MFA. Several software packages are available, including INCA, METRAN, and 13CFLUX2. These tools use mathematical models of metabolic networks and optimization algorithms to find the set of flux values that best reproduce the experimentally measured MIDs.
The output of this analysis is a flux map, which provides quantitative values for the rates of reactions throughout the central carbon metabolism.
Table 2: Example Calculated Metabolic Fluxes (Relative to Fructose Uptake Rate)
| Reaction | Abbreviation | Relative Flux |
| Fructokinase | FPK | 100.0 |
| Aldolase B | ALDOB | 100.0 |
| Pyruvate Kinase | PK | 85.2 |
| Lactate Dehydrogenase | LDH | 15.8 |
| Pyruvate Dehydrogenase | PDH | 69.4 |
| Citrate Synthase | CS | 65.0 |
| Fatty Acid Synthesis (from Acetyl-CoA) | FAS | 4.4 |
Note: Fluxes are normalized to the fructose uptake rate, which is set to 100. These values are hypothetical.
Conclusion
The use of D-Fructose-¹³C₃ in metabolic flux analysis provides a powerful approach to quantitatively investigate the metabolic fate of fructose in various biological systems. The detailed protocols and methodologies presented in these application notes offer a guide for researchers to design and execute robust ¹³C-MFA experiments. The insights gained from such studies are invaluable for understanding the metabolic reprogramming in diseases and for the development of novel therapeutic strategies.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Fructose-1,2,3-¹³C₃ Tracer Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting stable isotope tracer experiments using D-Fructose-1,2,3-¹³C₃ in cultured cells. This powerful technique allows for the precise tracking of fructose metabolism, offering insights into cellular bioenergetics, biosynthetic pathways, and the metabolic adaptations of cells in various physiological and pathological states, such as cancer.
Introduction
Fructose is an increasingly recognized carbon source for cellular metabolism, particularly in cancer cells, where its uptake and utilization can contribute to proliferation and survival, especially under glucose-limited conditions.[1] Stable isotope tracing using ¹³C-labeled fructose, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the quantitative analysis of fructose fate within the cell. By replacing naturally abundant ¹²C with ¹³C at specific positions, researchers can trace the path of fructose-derived carbons through various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis.[2] D-Fructose-1,2,3-¹³C₃ is a valuable tracer for these studies, as the labeling pattern of downstream metabolites provides specific information about the activity of key enzymes and pathways.
Core Principles
The foundational principle of this technique is the substitution of standard D-fructose in the cell culture medium with D-Fructose-1,2,3-¹³C₃. Cells are cultured in this labeled medium for a defined period, allowing the ¹³C-labeled fructose to be taken up and metabolized. The subsequent analysis of intracellular metabolites reveals the incorporation of ¹³C atoms, providing a dynamic snapshot of fructose metabolism.
Experimental Workflow Overview
The overall experimental process involves several critical stages, from careful preparation of the labeling medium to the final analysis of metabolic data. Each step is crucial for obtaining accurate and reproducible results.
Fructose Metabolism Signaling Pathway
Fructose enters the cell primarily through the GLUT5 transporter.[3][4][5] Once inside, it is phosphorylated by either hexokinase or fructokinase. Phosphorylation by fructokinase to fructose-1-phosphate, followed by cleavage by aldolase B, is a major pathway in tissues like the liver. In many cancer cell lines, fructose is phosphorylated by hexokinase to fructose-6-phosphate, which directly enters the glycolytic pathway. The resulting glycolytic intermediates can then fuel the TCA cycle for energy production or be diverted into biosynthetic pathways, such as fatty acid and nucleotide synthesis.
Detailed Experimental Protocols
Protocol 1: Preparation of ¹³C-Fructose Labeling Medium
Materials:
-
Glucose-free and fructose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
D-Fructose-1,2,3-¹³C₃
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile, cell culture-grade water
-
0.22 µm sterile filter unit
Procedure:
-
Reconstitute Base Medium: If using a powdered medium, dissolve it in sterile, cell culture-grade water according to the manufacturer's instructions.
-
Prepare ¹³C-Fructose Stock Solution:
-
Calculate the amount of D-Fructose-1,2,3-¹³C₃ required to achieve the desired final concentration in your medium (e.g., 10 mM).
-
Dissolve the D-Fructose-1,2,3-¹³C₃ in a small volume of sterile water.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Complete Labeling Medium:
-
To the base medium, add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled small molecules that could compete with the tracer.
-
Add any other required supplements.
-
Add the sterile D-Fructose-1,2,3-¹³C₃ stock solution to the supplemented base medium to achieve the final desired concentration.
-
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Cell Culture and Isotope Labeling
Materials:
-
Cells of interest
-
Standard complete growth medium
-
¹³C-Fructose labeling medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in their standard growth medium in the desired culture vessel. Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
Medium Exchange and Labeling:
-
Aspirate the standard growth medium.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled sugars.
-
Aspirate the PBS.
-
Add the pre-warmed ¹³C-Fructose labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. The incubation time will depend on the specific metabolic pathway and cell type being studied and may range from minutes to hours.
Protocol 3: Quenching of Metabolism and Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen or a dry ice/ethanol bath
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
Procedure:
-
Quenching:
-
Remove the culture vessel from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Aspirate the NaCl solution completely.
-
Place the culture vessel on a bed of dry ice or in a liquid nitrogen bath to rapidly quench all metabolic activity.
-
-
Metabolite Extraction:
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the quenched cells.
-
Use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis.
-
Data Presentation
The following tables provide representative quantitative data from D-fructose-¹³C₃ tracer experiments, illustrating the incorporation of ¹³C into key metabolic pathways. The data is presented as mass isotopologue distributions (MIDs), which show the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Pyruvate | M+0 | 40 |
| M+1 | 5 | |
| M+2 | 50 | |
| M+3 | 5 | |
| Citrate | M+0 | 60 |
| M+1 | 5 | |
| M+2 | 30 | |
| M+3 | 5 | |
| Malate | M+0 | 55 |
| M+1 | 5 | |
| M+2 | 35 | |
| M+3 | 5 |
This table illustrates the expected labeling patterns in key intermediates. The M+2 isotopologues of TCA cycle intermediates indicate the incorporation of acetyl-CoA derived from ¹³C₃-fructose.
Table 2: ¹³C-Labeling of Fatty Acids from D-Fructose-¹³C₃
| Fatty Acid | Isotopologue | Fractional Abundance (%) |
| Palmitate (C16:0) | M+0 | 70 |
| M+2 | 15 | |
| M+4 | 8 | |
| M+6 | 4 | |
| M+8 | 3 | |
| Stearate (C18:0) | M+0 | 75 |
| M+2 | 12 | |
| M+4 | 7 | |
| M+6 | 4 | |
| M+8 | 2 |
This table shows the incorporation of ¹³C into newly synthesized fatty acids. The presence of M+2, M+4, etc., isotopologues reflects the sequential addition of ¹³C₂-acetyl-CoA units during fatty acid elongation.
Concluding Remarks
The use of D-Fructose-1,2,3-¹³C₃ as a metabolic tracer provides a robust method for dissecting the complexities of fructose metabolism in a cellular context. The protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate the role of fructose in cellular physiology and disease. Careful execution of these experimental steps, coupled with rigorous data analysis, will yield valuable insights into the metabolic reprogramming of cells.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
Application Notes and Protocols for D-Fructose-¹³C₃ Pulse-Chase Experiments
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting D-Fructose-¹³C₃ pulse-chase experiments. This stable isotope tracing technique is a powerful method for elucidating the dynamics of fructose metabolism, tracking its metabolic fate, and quantifying its contribution to various metabolic pathways. These protocols are designed for researchers in academic and industrial settings, including those in drug development, who are investigating the role of fructose in cellular metabolism, disease pathogenesis, and as a potential therapeutic target.
Introduction
Fructose consumption has been increasingly linked to metabolic disorders, making the study of its metabolic pathways of critical importance. A pulse-chase experiment using D-Fructose-¹³C₃ allows for the temporal tracking of fructose-derived carbon through interconnected metabolic networks. In this technique, cells are first incubated with ¹³C-labeled fructose (the "pulse"), leading to the incorporation of the heavy isotope into downstream metabolites. Subsequently, the labeled fructose is replaced with unlabeled fructose (the "chase"), allowing for the observation of the labeled metabolite pool's turnover and conversion rates. This methodology provides valuable insights into metabolic flux and pathway dynamics.
Applications
-
Metabolic Flux Analysis: Quantifying the rate of fructose uptake and its conversion through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Disease Research: Investigating the role of altered fructose metabolism in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and diabetes.
-
Drug Development: Assessing the efficacy of therapeutic compounds that target enzymes involved in fructose metabolism.
-
Nutraceutical and Functional Food Research: Evaluating the metabolic impact of different dietary components on fructose utilization.
Experimental Workflow Overview
A typical D-Fructose-¹³C₃ pulse-chase experiment involves several key stages: cell culture and preparation, the pulse phase with labeled fructose, the chase phase with unlabeled fructose, sample collection at various time points, metabolite extraction, and analysis by mass spectrometry.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question. Ensure the cell line is capable of metabolizing fructose.
-
Culture Medium: Culture cells in a standard medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) to achieve 70-80% confluency on the day of the experiment. The cell number should be consistent across all wells.
D-Fructose-¹³C₃ Pulse-Chase Protocol
Materials:
-
D-Fructose-¹³C₃ (ensure high isotopic purity)
-
Unlabeled D-Fructose
-
Glucose-free and fructose-free culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, chilled to -80°C
-
Cell scrapers
Procedure:
-
Pre-Pulse Starvation (Optional but Recommended):
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add glucose-free and fructose-free medium to the cells and incubate for 1-2 hours. This step helps to deplete intracellular pools of unlabeled metabolites.
-
-
Pulse Phase:
-
Prepare the "pulse medium": glucose-free medium supplemented with a defined concentration of D-Fructose-¹³C₃ (e.g., 5-10 mM).
-
Aspirate the starvation medium and add the pulse medium to the cells.
-
Incubate for a predetermined duration (the "pulse" time). This can range from minutes to hours depending on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment to optimize the pulse duration is recommended. For rapidly labeled glycolytic intermediates, a pulse of 30 minutes to 2 hours is often sufficient.
-
-
Chase Phase:
-
At the end of the pulse period, rapidly aspirate the pulse medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeled fructose.
-
Prepare the "chase medium": glucose-free medium supplemented with the same concentration of unlabeled D-fructose as the pulse medium.
-
Add the chase medium to the cells.
-
-
Time-Course Sample Collection:
-
Collect samples at various time points during the chase phase (e.g., 0, 5, 15, 30, 60, 120 minutes). The "0" time point represents the end of the pulse and the beginning of the chase.
-
For each time point, perform the following metabolite extraction procedure.
-
Metabolite Extraction
-
Quenching Metabolism:
-
Rapidly aspirate the chase medium.
-
Immediately wash the cells with a sufficient volume of ice-cold PBS to cover the cell monolayer.
-
Aspirate the PBS completely.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete extraction.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.
-
LC-MS/MS Analysis
5.1. Sample Preparation for LC-MS/MS
-
Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a buffer compatible with the chromatography method.
-
Vortex briefly and centrifuge at high speed to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials.
5.2. Liquid Chromatography Parameters (Example for Glycolytic Intermediates)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 25-40°C
5.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for glycolytic intermediates.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required to accurately measure the mass-to-charge ratio (m/z) and resolve isotopologues.
-
Data Acquisition: Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to monitor the m/z of the unlabeled (M+0) and labeled (M+1, M+2, M+3) isotopologues of the target metabolites.
Data Presentation and Analysis
The primary output of a D-Fructose-¹³C₃ pulse-chase experiment is the fractional enrichment of ¹³C in downstream metabolites over time. This data can be presented in tabular format for clarity and ease of comparison.
Table 1: Fractional ¹³C Enrichment in Key Metabolites Following a D-Fructose-¹³C₃ Pulse-Chase
| Metabolite | Chase Time (min) | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | Fractional ¹³C Enrichment (%) |
| Fructose-1,6-bisphosphate | 0 | 5.2 | 10.5 | 25.8 | 58.5 | 94.8 |
| 15 | 25.1 | 20.3 | 30.1 | 24.5 | 74.9 | |
| 60 | 65.7 | 15.2 | 12.4 | 6.7 | 34.3 | |
| 120 | 88.9 | 5.6 | 3.5 | 2.0 | 11.1 | |
| Dihydroxyacetone phosphate (DHAP) | 0 | 6.1 | 11.2 | 26.3 | 56.4 | 93.9 |
| 15 | 28.4 | 21.1 | 28.9 | 21.6 | 71.6 | |
| 60 | 68.3 | 14.8 | 11.5 | 5.4 | 31.7 | |
| 120 | 90.1 | 4.9 | 3.1 | 1.9 | 9.9 | |
| Pyruvate | 0 | 8.3 | 12.5 | 28.1 | 51.1 | 91.7 |
| 15 | 35.2 | 22.4 | 25.3 | 17.1 | 64.8 | |
| 60 | 75.1 | 12.1 | 8.5 | 4.3 | 24.9 | |
| 120 | 92.3 | 3.9 | 2.5 | 1.3 | 7.7 | |
| Lactate | 0 | 9.5 | 13.1 | 27.5 | 49.9 | 90.5 |
| 15 | 38.6 | 23.1 | 23.8 | 14.5 | 61.4 | |
| 60 | 78.2 | 10.9 | 7.3 | 3.6 | 21.8 | |
| 120 | 93.1 | 3.5 | 2.2 | 1.2 | 6.9 |
Fractional ¹³C Enrichment is calculated as the percentage of the metabolite pool that contains at least one ¹³C atom.
Fructose Metabolism and Signaling
Fructose metabolism can significantly impact cellular signaling pathways, notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4]
Fructose is first phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK). F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can then enter the glycolytic pathway. The intermediates and end-products of fructose metabolism can influence mTORC1 activity, thereby affecting downstream processes like lipogenesis and protein synthesis.[1]
Troubleshooting and Considerations
-
Low ¹³C Enrichment:
-
Increase the pulse duration to allow for greater incorporation of the label.
-
Ensure that the concentration of D-Fructose-¹³C₃ in the pulse medium is sufficient.
-
Confirm the isotopic purity of the labeled fructose.
-
-
High Background from Unlabeled Metabolites:
-
Implement a pre-pulse starvation step to reduce the pool of unlabeled intracellular metabolites.
-
Optimize the washing steps to completely remove unlabeled medium.
-
-
Poor Chromatographic Resolution:
-
Optimize the LC gradient and column chemistry for the specific metabolites of interest.
-
-
Cell Viability Issues:
-
Ensure that the chosen concentration of fructose is not toxic to the cells.
-
Minimize the duration of the starvation period if it adversely affects cell health.
-
Conclusion
The D-Fructose-¹³C₃ pulse-chase experiment is a robust technique for investigating the dynamics of fructose metabolism. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute these experiments, analyze the resulting data, and gain deeper insights into the metabolic fate of fructose in various biological contexts. Careful optimization of experimental parameters is crucial for obtaining high-quality, reproducible data.
References
- 1. Fructose and glucose can regulate mammalian target of rapamycin complex 1 and lipogenic gene expression via distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mTOR is a Key Protein Involved in the Metabolic Effects of Simple Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Sample Extraction of 13C-Labeled Metabolites from Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing using 13C-labeled substrates is a powerful technique to investigate metabolic pathways and fluxes within biological systems. The accurate measurement of 13C enrichment in downstream metabolites is critically dependent on the initial sample preparation, particularly the extraction of these metabolites from complex tissue matrices. An ideal extraction protocol should provide high recovery of a broad range of metabolites, demonstrate high reproducibility, and minimize any potential for isotopic fractionation or metabolic activity post-collection.
These application notes provide an overview of common and effective techniques for the extraction of 13C-labeled metabolites from tissue samples, complete with detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their specific experimental needs and analytical platform (e.g., mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy).
Key Considerations for 13C-Labeled Metabolite Extraction
-
Quenching of Metabolism: To preserve the in vivo isotopic labeling patterns, it is imperative to halt all enzymatic activity immediately upon tissue collection. The most common and effective method is snap-freezing the tissue in liquid nitrogen.[1][2]
-
Tissue Homogenization: Thorough disruption of the tissue architecture is essential for efficient metabolite extraction. Common methods include mechanical homogenization using bead beaters or rotor-stators.[3][4] For tougher, collagen-rich tissues, cryo-homogenization (grinding frozen tissue) can be effective.[5]
-
Extraction Solvent Selection: The choice of solvent system is critical and depends on the physicochemical properties of the target metabolites. Biphasic solvent systems, such as methanol/chloroform/water, are often preferred for their ability to simultaneously extract both polar and non-polar metabolites into distinct phases. Monophasic extractions, often using methanol or ethanol mixtures, are simpler and faster but may have limitations in the breadth of metabolites recovered.
-
Minimizing Isotopic Fractionation: While not extensively documented as a major issue in standard extraction protocols, researchers should be aware of the theoretical potential for kinetic isotope effects to cause minor fractionation. Consistent and rapid processing of all samples using a standardized protocol is the best way to mitigate this.
-
Internal Standards: The inclusion of isotopically labeled internal standards (e.g., 13C- or 2H-labeled compounds not expected to be produced by the biological system under study) is crucial for assessing extraction recovery and for accurate quantification.
Comparative Analysis of Extraction Methods
The selection of an extraction method often involves a trade-off between metabolite coverage, reproducibility, and workflow complexity. The following tables summarize quantitative data from studies comparing different extraction protocols.
Table 1: Comparison of Metabolite Coverage and Reproducibility for Different Extraction Solvents
| Extraction Solvent/Method | Tissue Type(s) | Metabolite Coverage (Detected Metabolites) | Reproducibility (CV%) | Key Findings |
| Biphasic Extractions | ||||
| Methanol/Chloroform/Water | Mouse Liver & Kidney, Zebrafish, Drosophila | Highest coverage across all sample types (e.g., 509 in mouse liver) | Good reproducibility | Considered a "gold standard" for broad metabolite coverage. |
| 75% Ethanol/MTBE | Human Liver, HEK cells, Bone Marrow | High coverage, performed best for HEK cells and bone marrow | Good reproducibility | A robust alternative to chloroform-based methods. |
| Monophasic Extractions | ||||
| 100% Isopropanol (IPA) | Human Liver, HL60 cells | High coverage, particularly for lipids. Yielded highest metabolite numbers for HL60 cells. | Good reproducibility | A rapid and simple method, suitable for high-throughput applications, especially for lipidomics. |
| Methanol (MeOH) | Murine Tissues | Superior to phosphate buffer for most metabolites, but less effective for amino acids and biogenic amines. | ~75% of metabolites with CV < 15% | A common and effective solvent for general metabolomics. |
| Ethanol/Phosphate Buffer (EtOH/PB) | Murine Tissues | Comparable to MeOH for lipids, superior to PB alone. | Best CVs, with 80% of metabolites < 15% | A good mixed-polarity solvent that improves reproducibility. |
| Acetonitrile/Water | Fish Muscle & Liver | Poorer fractionation, extracted more lipids and macromolecules into the polar phase. | Highest reproducibility | High reproducibility but may require additional cleanup steps. |
CV% refers to the coefficient of variation, a measure of relative variability. Lower CV% indicates higher reproducibility. MTBE: Methyl-tert-butyl ether
Experimental Workflow for 13C-Labeled Metabolite Extraction
The overall process for extracting 13C-labeled metabolites from tissue follows a series of critical steps designed to preserve the integrity of the metabolome and the isotopic enrichment patterns.
Caption: General experimental workflow for tissue metabolite extraction.
Detailed Experimental Protocols
Protocol 1: Biphasic Extraction using Methanol/Chloroform/Water
This method is highly effective for the simultaneous extraction of both polar (aqueous phase) and non-polar (organic phase) metabolites.
Materials:
-
Homogenizer (e.g., bead beater) with appropriate tubes and beads
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade)
-
Water (MS grade)
-
Centrifuge capable of 4°C
-
Vacuum concentrator (SpeedVac) or nitrogen evaporator
-
Internal standards cocktail
Procedure:
-
Tissue Preparation: Weigh 20-50 mg of snap-frozen tissue in a pre-chilled, tared homogenization tube. Keep the tube on dry ice.
-
Homogenization: Add pre-chilled stainless steel beads and 400 µL of ice-cold (-80°C) methanol. Homogenize the tissue according to the manufacturer's instructions (e.g., 2 cycles of 30 seconds at 6 m/s).
-
Phase Generation:
-
To the methanol homogenate, add 400 µL of chloroform. Vortex for 1 minute.
-
Add 200 µL of MS-grade water. Vortex thoroughly for 1 minute to ensure mixing.
-
-
Phase Separation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Three layers will be visible: an upper aqueous/polar phase (containing polar metabolites like amino acids, organic acids), a protein disk at the interface, and a lower organic/non-polar phase (containing lipids).
-
Supernatant Collection:
-
Carefully collect the upper aqueous phase (~400 µL) into a new pre-labeled microcentrifuge tube.
-
Carefully collect the lower organic phase into a separate pre-labeled glass vial. Avoid disturbing the protein pellet.
-
-
Drying: Dry the separated phases.
-
Evaporate the aqueous fraction to dryness using a vacuum concentrator (SpeedVac) with no heat.
-
Evaporate the organic fraction under a gentle stream of nitrogen.
-
-
Storage & Reconstitution: Store the dried extracts at -80°C until analysis. Before analysis, reconstitute the dried extracts in an appropriate solvent for your analytical platform (e.g., 50% methanol for LC-MS analysis of the polar fraction).
Protocol 2: Monophasic Extraction using Methanol
This is a simpler and faster protocol, particularly useful when the primary interest is in polar metabolites or for high-throughput applications.
Materials:
-
Homogenizer (e.g., bead beater)
-
80% Methanol (HPLC grade) in water, pre-chilled to -80°C
-
Centrifuge capable of 4°C
-
Vacuum concentrator (SpeedVac)
-
Internal standards cocktail
Procedure:
-
Tissue Preparation: Weigh 20-50 mg of snap-frozen tissue in a pre-chilled homogenization tube.
-
Homogenization & Extraction: Add 1 mL of ice-cold (-80°C) 80% methanol containing internal standards. Homogenize thoroughly.
-
Incubation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (SpeedVac) with no heat.
-
Storage & Reconstitution: Store the dried extract at -80°C. Reconstitute in an appropriate solvent prior to analysis.
Decision Guide for Extraction Method Selection
Choosing the right extraction protocol is crucial for the success of a 13C-metabolomics study. The following diagram provides a guide for selecting a method based on experimental goals and sample type.
Caption: Decision tree for selecting an extraction method.
Conclusion
The extraction of 13C-labeled metabolites is a critical first step in any stable isotope tracing study. While a variety of protocols can be effective, the biphasic methanol/chloroform/water extraction remains a robust method for achieving comprehensive metabolite coverage. For studies requiring higher throughput or focusing primarily on polar metabolites, simpler monophasic extractions with methanol or ethanol offer a reliable alternative. Regardless of the chosen method, consistency in sample handling, immediate quenching of metabolic activity, and thorough homogenization are paramount to obtaining high-quality, reproducible data for accurate metabolic flux analysis.
References
- 1. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Using D-Fructose-¹³C₃ to Measure Glycolytic vs. Pentose Phosphate Pathway Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer.[1] Cancer cells, for instance, often exhibit altered glucose metabolism to support their high proliferative demands.[1] Two central pathways in glucose and fructose metabolism are glycolysis and the Pentose Phosphate Pathway (PPP).[2][3] Glycolysis primarily generates ATP and building blocks for biosynthesis, while the PPP is crucial for producing NADPH, for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis.[3] The ability to quantify the relative flux of carbon through these pathways is essential for understanding disease mechanisms and developing targeted therapies.
This document provides a detailed guide on using D-Fructose-¹³C₃ as a stable isotope tracer to measure the relative metabolic flux through glycolysis versus the PPP. Fructose enters glycolysis at the level of triose phosphates, bypassing the initial, highly regulated steps of glycolysis that glucose enters through. This unique entry point provides a powerful tool for probing the lower parts of these interconnected pathways. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying intracellular fluxes by tracking the incorporation of ¹³C from a labeled substrate into downstream metabolites.
Principle of the Method
The core of this method lies in tracing the fate of the ¹³C-labeled carbon atoms from D-Fructose-¹³C₃ as they are processed through glycolysis and the PPP. When cells are cultured in the presence of D-Fructose-¹³C₃, the labeled carbons are incorporated into various metabolic intermediates. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of key downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), we can deduce the pathways they traversed.
Fructose is first phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis. The labeling pattern in metabolites such as lactate (a product of glycolysis) and ribose-5-phosphate (a product of the PPP) will be distinct depending on the pathway taken. For instance, the scrambling of carbons in the non-oxidative branch of the PPP results in a unique labeling pattern in G3P and fructose-6-phosphate, which can be distinguished from the more direct labeling via glycolysis.
Experimental Workflow
A typical ¹³C-MFA experiment involves several key steps, from initial experimental design to final data analysis.
Detailed Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
Cell Culture and Isotope Labeling
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere and grow for 24-48 hours in standard culture medium.
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Medium Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM without glucose) with D-Fructose-¹³C₃ at a known concentration (e.g., 10 mM). Also include other necessary components like dialyzed fetal bovine serum and glutamine.
-
Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can range from a few hours to over 24 hours depending on the cell type's metabolic rate and should be determined empirically.
Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
-
Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold PBS. Then, add a quenching solution, such as ice-cold 80% methanol, directly to the plate and scrape the cells.
-
Harvesting: Transfer the cell suspension to a pre-chilled tube.
-
Extraction: Lyse the cells by freeze-thawing or sonication. Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant completely using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.
GC-MS Analysis
-
Derivatization: For GC-MS analysis, the polar metabolites must be chemically derivatized to make them volatile. A common method is two-step derivatization involving methoximation followed by silylation (e.g., using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
GC-MS Method: Re-suspend the derivatized sample in a suitable solvent (e.g., hexane). Inject the sample onto a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, revealing the mass isotopomer distribution.
-
Data Acquisition: Collect data in either full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
Data Analysis and Flux Calculation
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Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data provides the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite.
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Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si) in both the metabolite and the derivatizing agent.
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Flux Ratio Calculation: The relative flux through the PPP versus glycolysis can be estimated by comparing the labeling patterns of key metabolites. For example, the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate can be used to infer the contribution of the PPP. More sophisticated flux calculations can be performed using software packages like INCA or Metran, which use metabolic network models to fit the experimental data.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopomer Distribution of Lactate
| Cell Line | Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Cell Line A | Control | 45.2 ± 2.1 | 10.5 ± 0.8 | 40.3 ± 1.9 | 4.0 ± 0.5 |
| Drug Treated | 35.8 ± 1.7 | 25.1 ± 1.2 | 30.1 ± 1.5 | 9.0 ± 0.9 | |
| Cell Line B | Control | 50.1 ± 2.5 | 5.2 ± 0.4 | 42.1 ± 2.0 | 2.6 ± 0.3 |
| Drug Treated | 48.9 ± 2.3 | 8.9 ± 0.7 | 39.5 ± 1.8 | 2.7 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Calculated Relative Flux into PPP
| Cell Line | Condition | Relative PPP Flux (%) |
| Cell Line A | Control | 12.1 ± 1.0 |
| Drug Treated | 28.5 ± 2.1 | |
| Cell Line B | Control | 6.0 ± 0.5 |
| Drug Treated | 9.8 ± 0.8 |
Relative PPP flux is calculated based on the isotopomer data in Table 1. An increase in M+1 and M+3 lactate often indicates increased PPP activity.
An increase in the fractional enrichment of singly labeled lactate (M+1) relative to doubly labeled lactate (M+2) when using a tracer like [1,2-¹³C₂]glucose is often indicative of increased PPP flux. A similar principle applies to fructose tracers, though the specific interpretation depends on the labeling positions in the fructose molecule. The data in the tables suggest that the drug treatment significantly increases the PPP flux in Cell Line A, while having a more modest effect on Cell Line B.
Materials and Reagents
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Isotope Tracer: D-Fructose-¹³C₃ (or other specifically labeled fructose)
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Cell Culture: Appropriate base medium, dialyzed fetal bovine serum, antibiotics, cell culture plates/flasks.
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Reagents for Extraction: HPLC-grade methanol, water, and chloroform.
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Reagents for Derivatization: Methoxyamine hydrochloride, pyridine, MTBSTFA.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS), or a liquid chromatograph coupled to a mass spectrometer (LC-MS).
References
Troubleshooting & Optimization
Troubleshooting low 13C enrichment from D-Fructose-13C3 tracer.
Welcome to the technical support center for D-Fructose-13C3 tracer studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to low 13C enrichment.
Question 1: I am observing lower-than-expected 13C enrichment in my target metabolites after using a this compound tracer. What are the potential causes?
Answer:
Low 13C enrichment from a this compound tracer can stem from several factors, ranging from experimental design to sample analysis. Here are the primary areas to investigate:
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Tracer Integrity and Purity: The isotopic purity of your this compound tracer is crucial. Contamination with unlabeled fructose or other carbon sources can dilute the isotopic label. Always verify the certificate of analysis provided by the supplier.[1]
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Suboptimal Experimental Conditions: The duration of tracer infusion, the concentration of the tracer, and the physiological state of the biological system (e.g., cell culture, in vivo model) can significantly impact labeling efficiency. Insufficient incubation time may not allow for the label to reach downstream metabolites.[2][3]
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Metabolic Pathway Dynamics: Fructose metabolism can be complex and may involve pathways that dilute the 13C label. For instance, fructose can be converted to glucose, which then enters glycolysis.[4] Additionally, the contribution of other unlabeled carbon sources can reduce the final enrichment.
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Sample Preparation and Handling: Improper quenching of metabolism, inefficient extraction of metabolites, or degradation of samples can lead to a loss of labeled compounds.[5] It is critical to rapidly quench metabolic activity and store samples appropriately.
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Analytical Instrumentation Issues: Problems with the mass spectrometer, such as low sensitivity, ion suppression, or improper calibration, can lead to inaccurate measurement of isotopic enrichment.
Question 2: How can I rule out issues with my experimental setup and analytical instruments?
Answer:
To systematically troubleshoot your experiment, it is recommended to run a series of controls and perform instrument checks.
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Positive Control: Conduct a parallel experiment using a well-characterized tracer known to produce robust labeling in your system, such as [U-13C6]D-Glucose. Significant enrichment in downstream metabolites with the glucose tracer will confirm that your cells are metabolically active and your analytical method is sensitive enough to detect labeling.
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Negative Control: While not directly applicable for troubleshooting low enrichment of a metabolized tracer, understanding the concept from non-metabolized tracers like L-Glucose can be helpful in identifying analytical artifacts.
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Instrument Performance Qualification: Regularly calibrate your mass spectrometer to ensure mass accuracy and resolution. Use a known standard to check for sensitivity and detector performance.
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Data Analysis Verification: Ensure that your data analysis workflow correctly accounts for the natural abundance of 13C. Inaccurate natural abundance correction can lead to an underestimation of enrichment.
Troubleshooting Low Signal Intensity in Mass Spectrometry
| Potential Cause | Description | Recommended Solution |
| Sample Concentration | The concentration of the analyte in the sample is too low to be detected effectively. | Concentrate the sample or inject a larger volume. Ensure that the extraction method efficiently recovers the metabolites of interest. |
| Ionization Efficiency | The chosen ionization method (e.g., ESI, APCI) may not be optimal for the target metabolites, resulting in poor ionization and a weak signal. | Experiment with different ionization sources and optimize source parameters (e.g., gas flows, temperature). |
| Ion Suppression | Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, reducing its signal intensity. | Improve chromatographic separation to resolve the analyte from interfering compounds. Employ sample cleanup techniques like solid-phase extraction (SPE). |
| Instrument Contamination | Buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to a general loss of sensitivity. | Clean the ion source and other instrument components according to the manufacturer's recommendations. |
| Detector Issues | The detector may be failing or operating at a suboptimal voltage, leading to poor signal amplification. | Have the detector checked and replaced by a qualified service engineer if necessary. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
This protocol is designed for the rapid quenching of metabolism and extraction of metabolites from adherent cells in culture.
Materials:
-
Ice-cold 0.9% NaCl solution (quenching solution)
-
80% Methanol (-80°C) (extraction solvent)
-
Cell scraper
-
Centrifuge capable of -9°C and 13,000 rpm
-
Dry ice
Procedure:
-
Remove the cell culture plate from the incubator.
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Add 1 mL of -80°C 80% methanol to each well.
-
Place the plate on a bed of dry ice and use a cell scraper to detach the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at -9°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Store the extract at -80°C until analysis.
Visualizations
Fructose Metabolism and Entry into Glycolysis
Caption: Metabolic fate of D-Fructose and its entry points into the glycolytic pathway.
Troubleshooting Workflow for Low 13C Enrichment
Caption: A step-by-step decision tree for troubleshooting low 13C enrichment in tracer experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
Technical Support Center: Optimizing D-Fructose-¹³C₃ for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Fructose-¹³C₃ in in vitro experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of D-Fructose-¹³C₃ for my in vitro experiment?
A1: The optimal concentration of D-Fructose-¹³C₃ is highly dependent on the cell type, experimental duration, and the specific metabolic pathway being investigated. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. However, the following table summarizes concentrations used in various published studies and can serve as a starting point.
Table 1: Recommended Starting Concentrations of D-Fructose-¹³C₃ for In Vitro Studies
| Cell Type | Application | Recommended Starting Concentration | Notes |
| Hepatocytes | Metabolic Flux Analysis | 5 mM - 10 mM | Hepatocytes have a high capacity for fructose metabolism. |
| Adipocytes | Lipogenesis Studies | 0.1 mM - 10 mM | Fructose can induce lipogenesis in adipocytes; a range of concentrations may be necessary to observe dose-dependent effects.[1] |
| Cancer Cells (e.g., Prostate, Breast) | Proliferation & Metabolism Assays | 5 mM - 10 mM | Many cancer cell lines upregulate fructose transporters and can utilize fructose for proliferation. |
| Macrophages | Inflammatory Response Studies | 3 mM - 7 mM | High fructose concentrations may impact cell viability and inflammatory responses. |
Q2: How long should I incubate my cells with D-Fructose-¹³C₃?
A2: The incubation time required to achieve isotopic steady state—where the isotopic enrichment of intracellular metabolites is stable—varies depending on the metabolic pathway of interest.[2][3]
-
Glycolysis: Intermediates in this pathway are typically labeled within minutes to a few hours.
-
TCA Cycle: Reaching a steady state in TCA cycle intermediates may take several hours. It is crucial to perform a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) to determine the optimal labeling period for your specific experimental goals.[4]
Q3: Can high concentrations of fructose be toxic to my cells?
A3: Yes, excessive concentrations of fructose can induce cytotoxicity in some cell types. This can manifest as reduced cell viability, increased production of reactive oxygen species (ROS), and induction of necroptosis.[5] It is imperative to assess cell viability (e.g., using an MTT or similar assay) across a range of fructose concentrations to identify a non-toxic working concentration for your experiments.
Q4: What is the best analytical method to measure ¹³C enrichment from D-Fructose-¹³C₃?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common and powerful techniques for measuring the incorporation of ¹³C into downstream metabolites. These methods allow for the quantification of different isotopologues (molecules that differ only in their isotopic composition), which is essential for metabolic flux analysis.
Troubleshooting Guide
Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
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Possible Cause: The cell type may have low expression of the primary fructose transporter, GLUT5, or the key fructose-metabolizing enzyme, ketohexokinase (KHK).
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Solution: Verify the expression of GLUT5 and KHK in your cell line through literature searches or experimental validation (e.g., qPCR or western blot). Consider using a cell line known to metabolize fructose efficiently, such as a hepatocyte or certain cancer cell lines.
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-
Possible Cause: Insufficient incubation time with the tracer.
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Solution: Increase the labeling period. As mentioned in the FAQs, a time-course experiment is the best way to determine the necessary incubation time to achieve detectable enrichment in your metabolites of interest.
-
-
Possible Cause: The concentration of D-Fructose-¹³C₃ is too low.
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Solution: Increase the concentration of the tracer in your culture medium. Refer to Table 1 for recommended starting concentrations and perform a dose-response experiment.
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Possible Cause: Issues with metabolite extraction or sample preparation.
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Solution: Ensure your metabolite extraction protocol is optimized to efficiently capture the metabolites of interest and that metabolism is quenched rapidly with cold solvent to prevent enzymatic activity post-harvest.
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Issue 2: Unexpected Labeling Patterns in Metabolites
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Possible Cause: The metabolic model for your cell type is incomplete or incorrect.
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Solution: Review the known metabolic pathways of fructose in your specific cell type. Consider alternative pathways or metabolic compartmentalization (e.g., mitochondrial vs. cytosolic metabolism) that could contribute to the observed labeling.
-
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Possible Cause: Contamination with unlabeled carbon sources from the culture medium (e.g., glucose, glutamine, or amino acids in serum).
-
Solution: Use a defined medium with known concentrations of all carbon sources. If using fetal bovine serum (FBS), consider using dialyzed FBS to reduce the concentration of small molecules like glucose and amino acids. Always run a parallel unlabeled control to correct for natural ¹³C abundance.
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Issue 3: Poor Fit Between Simulated and Measured Labeling Data in Metabolic Flux Analysis (MFA)
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Possible Cause: The assumption of isotopic steady state has not been met.
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Solution: Experimentally verify that isotopic steady state has been reached by collecting samples at multiple time points and confirming that the labeling of key metabolites is no longer changing. If a steady state is not achievable, consider using instationary MFA methods.
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Possible Cause: Inaccurate measurement of extracellular fluxes (uptake and secretion rates).
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Solution: Ensure accurate quantification of fructose consumption and lactate/pyruvate secretion rates, as these are critical constraints for the flux model.
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-
Possible Cause: Analytical errors during mass spectrometry analysis.
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Solution: Calibrate and validate the performance of your mass spectrometer. Ensure that data processing includes correction for the natural abundance of ¹³C and check for potential analytical artifacts.
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Visualizing Metabolic Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the primary metabolic pathway for fructose and a general experimental workflow for a ¹³C tracer study.
Caption: Fructose metabolism and de novo lipogenesis pathway.
Caption: General experimental workflow for ¹³C metabolic tracer studies.
Experimental Protocols
Protocol: D-Fructose-¹³C₃ Metabolic Tracer Experiment for Cultured Cells
This protocol provides a generalized procedure for conducting a stable isotope tracer experiment using D-Fructose-¹³C₃. Optimization of specific steps (e.g., cell seeding density, tracer concentration, and incubation time) is required for each cell line and experimental objective.
Materials:
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Cultured cells of interest
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Complete culture medium
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Tracer medium: Glucose-free and fructose-free medium (e.g., DMEM) supplemented with dialyzed FBS (if required), other necessary nutrients, and a known concentration of D-Fructose-¹³C₃.
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Unlabeled control medium: Same as tracer medium but with unlabeled D-fructose.
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Ice-cold Phosphate-Buffered Saline (PBS)
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Ice-cold quenching/extraction solution: 80% Methanol (HPLC-grade) in water, pre-chilled to -80°C.
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Cell scrapers
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Microcentrifuge tubes
Procedure:
-
Cell Seeding:
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Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in ~80-90% confluency at the time of harvest.
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Culture cells under standard conditions until they reach the desired confluency.
-
-
Tracer Incubation:
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Gently aspirate the standard culture medium from the wells.
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Wash the cells once with pre-warmed PBS to remove residual medium.
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Add the pre-warmed tracer medium (containing D-Fructose-¹³C₃) or unlabeled control medium to the respective wells.
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Return the plates to the incubator and incubate for the predetermined optimal time (e.g., 6-24 hours).
-
-
Metabolite Extraction:
-
Crucial Step: Perform the following steps as quickly as possible on ice to effectively quench metabolism.
-
Aspirate the labeling medium from the wells.
-
Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.
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Add an appropriate volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).
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Place the plate on ice for 5-10 minutes to allow for cell lysis and protein precipitation.
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Using a cell scraper, scrape the cells in the methanol solution.
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Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing for Mass Spectrometry:
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Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
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Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
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The dried metabolite pellets can be stored at -80°C until analysis.
-
-
Mass Spectrometry Analysis:
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Reconstitute the dried metabolites in a suitable solvent for your analytical platform.
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If using GC-MS, a derivatization step is typically required to make the polar metabolites volatile.
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Analyze the samples by LC-MS/MS or GC-MS to determine the mass isotopologue distributions of the metabolites of interest.
-
-
Data Analysis:
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The raw mass spectrometry data must be corrected for the natural abundance of ¹³C found in the metabolites.
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Calculate the Mass Isotopologue Distribution (MID) for each metabolite.
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For metabolic flux analysis, use the MIDs and measured extracellular fluxes as inputs for MFA software to calculate intracellular flux rates.
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References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the sensitivity of D-Fructose-13C3 detection by GC-MS.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of D-Fructose-13C3 detection using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Enhancing Sensitivity
This guide addresses common issues that can lead to low sensitivity in the GC-MS analysis of this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal for this compound | Incomplete Derivatization: Sugars are non-volatile and require derivatization to be analyzed by GC-MS.[1] Incomplete reactions are a primary cause of poor signal. This can be due to moisture, insufficient reagent, or suboptimal reaction conditions. | Ensure Anhydrous Conditions: Lyophilize the sample to remove all water. Use anhydrous solvents and reagents. Silylating reagents are particularly sensitive to moisture. Optimize Reagent Concentration: Use a sufficient excess of the derivatization reagent. Optimize Reaction Conditions: Adjust the reaction time and temperature. For oximation-silylation, typical conditions are 90°C for 30 minutes for oximation, followed by 70°C for 60 minutes for silylation. |
| Sample Degradation: Fructose can degrade at high temperatures, especially in the GC inlet. | Optimize Inlet Temperature: A lower inlet temperature (e.g., 250°C) is often preferable for fructose analysis to prevent degradation.[2] | |
| Improper Injection Technique: Using a split injection for trace analysis will result in significant sample loss. | Use Splitless Injection: For low concentration samples, a splitless injection ensures that the majority of the sample is transferred to the column, maximizing sensitivity.[2] | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the GC System: Polar analytes like fructose derivatives can interact with active sites in the inlet liner, column, or transfer line, leading to peak tailing and reduced peak height. | Use Deactivated Liners and Columns: Employ liners and columns specifically designed for inertness. Perform System Maintenance: Regularly replace the inlet liner and septum. Condition the column according to the manufacturer's instructions. |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce Injection Volume: Decrease the amount of sample injected onto the column. | |
| High Background Noise | Contamination: Contamination from the sample matrix, solvents, or the GC-MS system itself can obscure the analyte signal. | Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds from the sample matrix. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity. System Bake-out: Bake out the GC column and MS source to remove contaminants. |
| Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," contributing to high background noise. | Use a Low-Bleed Column: Select a GC column specifically designed for low bleed at the required operating temperatures. Optimize Temperature Program: Avoid unnecessarily high final oven temperatures. | |
| Low Signal-to-Noise Ratio | Suboptimal MS Detection Mode: Full scan mode may not be sensitive enough for trace-level detection. | Use Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound and its derivative. This significantly reduces background noise and increases sensitivity.[2] For the methyloxime peracetate derivative of this compound, a characteristic ion is m/z 206.[2] |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for improving the sensitivity of this compound detection?
A1: The choice of derivatization method is critical for achieving high sensitivity. The most common and effective methods are:
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Oximation followed by Silylation (e.g., with BSTFA or MSTFA): This is a widely used two-step method. The initial oximation step prevents the formation of multiple anomeric peaks, simplifying the chromatogram. Silylation then increases the volatility of the molecule. This method generally provides good sensitivity.
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Oximation followed by Acetylation (e.g., with acetic anhydride): Similar to silylation, this method also starts with oximation. The subsequent acetylation also increases volatility. The methyloxime peracetate derivative has been shown to provide a low limit of detection for fructose analysis.
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Alditol Acetylation: This method involves the reduction of the carbonyl group followed by acetylation. It produces a single peak for each sugar, which can simplify quantification. However, different sugars can sometimes produce the same derivative.
For trace analysis of this compound, oximation followed by acetylation to form the methyloxime peracetate derivative is a highly recommended method due to its demonstrated high sensitivity and the generation of unique mass fragments suitable for SIM analysis.
Q2: How do I choose the right internal standard for quantitative analysis?
A2: The ideal internal standard is a stable isotope-labeled analog of the analyte that is not present in the sample. For the analysis of this compound, if you are performing a relative quantification or tracer study, you may not need a separate internal standard as you are tracking the labeled fructose itself. However, for absolute quantification, a different isotopically labeled fructose, such as D-Fructose-13C6, would be an excellent choice as it will co-elute and have similar ionization efficiency.
Q3: What are the key GC-MS parameters to optimize for sensitivity?
A3: To maximize sensitivity, focus on the following parameters:
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Injection Mode: Use splitless injection for trace analysis.
-
Inlet Temperature: Optimize for efficient volatilization without causing thermal degradation (e.g., 250°C for fructose derivatives).
-
Carrier Gas Flow Rate: Use an optimal flow rate for your column dimensions to ensure good chromatographic efficiency.
-
Oven Temperature Program: Develop a temperature ramp that provides good separation of your analyte from matrix components and minimizes run time.
-
MS Detection Mode: Utilize Selected Ion Monitoring (SIM) mode to significantly enhance the signal-to-noise ratio by monitoring specific ions of your derivatized this compound.
Q4: Why am I seeing multiple peaks for my derivatized fructose standard?
A4: The presence of multiple peaks for a single sugar standard is a common phenomenon in GC-MS analysis and can be attributed to the formation of different isomers (anomers) during derivatization. Fructose can exist in different cyclic forms (furanose and pyranose rings), and these can lead to multiple derivative peaks. To minimize this, an oximation step is recommended prior to silylation or acetylation, which helps to reduce the number of isomers formed.
Quantitative Data Summary
The sensitivity of D-fructose detection by GC-MS is highly dependent on the chosen derivatization method and the instrumental setup. The following table summarizes reported performance data for a sensitive method.
| Derivatization Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methyloxime Peracetate | D-Fructose | Serum | 0.3 µM | 15 µM |
Note: The LOD and LOQ for this compound are expected to be similar to those of unlabeled D-Fructose when using the same derivatization and analytical method.
Experimental Protocols
Protocol 1: Oximation and Acetylation for Methyloxime Peracetate Derivative Formation
This protocol is adapted from a method demonstrated to have high sensitivity for fructose analysis in biological samples.
Materials:
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This compound sample (lyophilized)
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Methoxylamine hydrochloride (0.18 M in anhydrous pyridine)
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Acetic anhydride
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Ethyl acetate (anhydrous)
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Glass test tubes with caps
Procedure:
-
Transfer the dried this compound sample to a clean, dry glass test tube.
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Add 100 µL of methoxylamine hydrochloride solution to the test tube.
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Cap the tube and heat at 70°C for 60 minutes.
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Cool the tube to room temperature.
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Add 100 µL of acetic anhydride to the tube.
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Cap the tube and allow the reaction to proceed at 45°C for 60 minutes.
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Dry the sample under a gentle stream of nitrogen or by air.
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Reconstitute the dried derivative in 50 µL of anhydrous ethyl acetate.
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The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis with Selected Ion Monitoring (SIM)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary column suitable for sugar analysis (e.g., Phenomenex Zebron-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 180°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 250°C
-
Ramp 2: 50°C/min to 300°C, hold for 2 minutes [based on similar methods]
-
-
Injection Volume: 1-2 µL
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound Methyloxime Peracetate: m/z 206
Visualizations
Caption: Experimental workflow for sensitive this compound analysis.
Caption: Troubleshooting logic for low sensitivity in fructose analysis.
References
Data normalization strategies for D-Fructose-13C3 tracer studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Fructose-13C3 as a tracer in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound tracer studies?
A1: this compound tracer studies are primarily used to investigate the metabolic fate of fructose in various biological systems. This includes tracing the carbon backbone of fructose through key metabolic pathways such as fructolysis, glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] These studies help in understanding the contribution of fructose to anabolic processes like de novo lipogenesis (fatty acid synthesis) and gluconeogenesis (glucose production).[3][4] They are particularly valuable in research related to metabolic diseases like obesity, non-alcoholic fatty liver disease (NAFLD), and cancer metabolism.
Q2: Which analytical platforms are most suitable for analyzing metabolites from this compound tracer studies?
A2: Mass spectrometry (MS) coupled with chromatography is the most common and powerful technique for analyzing 13C-labeled metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are routinely used.[5] GC-MS often requires chemical derivatization of the metabolites, while LC-MS/MS can analyze a wider range of compounds in their native form. The choice between GC-MS and LC-MS/MS depends on the specific metabolites of interest and the sample matrix.
Q3: How do I correct for the natural abundance of 13C in my data?
A3: Correcting for the natural abundance of 13C (approximately 1.1%) is a critical step for accurate quantification of tracer incorporation. This is typically done using a matrix-based approach that calculates the theoretical mass isotopomer distribution (MID) of an unlabeled metabolite and subtracts it from the measured MID of the labeled sample. Several software packages and custom scripts are available to perform this correction. It is essential to analyze an unlabeled control sample to validate the correction method; after correction, the M+0 isotopologue in the unlabeled sample should be close to 100%.
Q4: What is the difference between metabolic steady state and isotopic steady state?
A4: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. Isotopic steady state is reached when the isotopic enrichment of intracellular metabolites becomes constant after the introduction of a labeled tracer. Achieving isotopic steady state is a common assumption in many 13C metabolic flux analysis (MFA) models. The time required to reach isotopic steady state varies for different pathways, with glycolysis reaching it faster than the TCA cycle and nucleotide biosynthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound tracer experiments.
Issue 1: Low or no detectable 13C enrichment in downstream metabolites.
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Question: I've incubated my cells with this compound, but I'm not observing significant 13C labeling in glycolytic or TCA cycle intermediates. What could be the problem?
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Answer:
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Metabolic Pathway Activity: Ensure that the cell type you are using actively metabolizes fructose. While the liver is the primary site of fructose metabolism, other cell types may have limited capacity.
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Tracer Concentration and Incubation Time: The concentration of the this compound tracer and the incubation time are critical. A low tracer concentration or an insufficient incubation period may not lead to detectable enrichment. Optimize these parameters based on the expected metabolic rates of your system.
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Cell Viability and Proliferation: Check the health and proliferation rate of your cells. Metabolically inactive or senescent cells will exhibit low tracer uptake and incorporation.
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Analytical Sensitivity: Verify the sensitivity of your mass spectrometer. Low abundance of downstream metabolites might be below the detection limit of the instrument.
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Issue 2: Unexpected or inconsistent 13C labeling patterns.
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Question: The mass isotopomer distributions (MIDs) in my replicates are highly variable, or I'm observing labeling patterns that don't align with known metabolic pathways. What should I investigate?
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Answer:
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Sample Preparation and Extraction: Inconsistent sample handling, quenching, and metabolite extraction can introduce significant variability. Ensure your protocol is standardized and executed consistently across all samples.
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Contamination: Contamination with unlabeled fructose or other carbon sources in the media or during sample preparation can dilute the 13C label and lead to inaccurate MIDs.
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Data Processing: Double-check your data processing workflow, especially the correction for natural 13C abundance. Errors in this step can lead to skewed MIDs.
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Alternative Metabolic Pathways: Consider the possibility of alternative or less-characterized metabolic pathways for fructose in your specific biological system. The observed labeling patterns might be providing new insights into cellular metabolism.
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Issue 3: Negative values in the corrected mass isotopomer distribution.
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Question: After correcting for natural abundance, some of my mass isotopologue abundances are negative. Is this normal?
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Answer:
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Overcorrection: Negative values in the corrected MIDs are not biologically possible and usually indicate an issue with the natural abundance correction algorithm or the data quality. This can happen if the algorithm overestimates the contribution of natural isotopes.
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Instrumental Noise: High background noise in the mass spectrometer can interfere with the accurate measurement of low-abundance isotopologues, leading to errors during correction.
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Peak Integration Errors: Inaccurate integration of mass spectral peaks can also result in incorrect MIDs that, when corrected, yield negative values. Review the raw data and the peak integration settings in your software.
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Data Presentation
Table 1: Common Data Normalization Strategies for LC-MS Based Metabolomics
| Normalization Strategy | Description | Advantages | Disadvantages |
| Internal Standard (IS) Normalization | A known amount of a stable isotope-labeled compound, not expected to be found endogenously, is added to each sample. All metabolite peak areas are then divided by the peak area of the IS. | Corrects for sample loss during preparation and variability in instrument response. | The chosen IS may not behave identically to all metabolites of interest. |
| Total Ion Current (TIC) Normalization | The intensity of each metabolite is divided by the total ion current of that sample. | Simple to implement and can correct for differences in sample loading. | Assumes that the majority of metabolites do not change between samples, which may not be true in all experiments. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median fold change of all metabolites relative to a reference spectrum (e.g., the median spectrum of all samples). | More robust to changes in a few high-abundance metabolites compared to TIC normalization. | Computationally more intensive than TIC normalization. |
| Normalization to Sample Amount | Metabolite intensities are normalized to a measure of the sample amount, such as cell number, protein concentration, or tissue weight. | Directly accounts for differences in the amount of biological material analyzed. | Requires an additional, accurate measurement of the sample amount, which can have its own sources of error. |
Table 2: Metabolic Fate of Ingested Fructose in Humans (from Isotopic Tracer Studies)
| Metabolic Fate | Mean Conversion/Oxidation Rate (%) | Study Duration |
| Oxidation to CO2 (non-exercising) | 45.0 ± 10.7 | 3-6 hours |
| Oxidation to CO2 (exercising) | 45.8 ± 7.3 | 2-3 hours |
| Conversion to Glucose | 41.0 ± 10.5 | 3-6 hours |
| Conversion to Lactate | ~25 | A few hours |
| Direct Conversion to Plasma Triglycerides | < 1 | - |
| Data adapted from Sun and Empie, 2012. |
Experimental Protocols
Detailed Methodology: this compound Labeling in Cell Culture
This protocol provides a general workflow for a stable isotope labeling experiment in cultured mammalian cells.
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Cell Seeding and Growth:
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Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).
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Allow cells to reach the desired confluency (typically 60-80%) in standard growth medium.
-
-
Preparation of Labeling Medium:
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Prepare the labeling medium by supplementing basal medium (e.g., DMEM or RPMI 1640) with all necessary components (e.g., dialyzed fetal bovine serum, glutamine) except for the carbon source to be labeled.
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Add the desired concentration of this compound to the medium. A parallel culture with unlabeled D-Fructose should be prepared as a control.
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-
Isotopic Labeling:
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Aspirate the standard growth medium from the cells.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or basal medium without any carbon source to remove residual unlabeled metabolites.
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Add the pre-warmed labeling medium to the cells.
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Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label. The optimal time will vary depending on the cell type and the pathways being investigated.
-
-
Metabolite Extraction:
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Quickly aspirate the labeling medium.
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Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
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Scrape the cells in the extraction solvent and collect the cell lysate.
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Centrifuge the lysate to pellet protein and cell debris.
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Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
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Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
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If using GC-MS, perform the necessary derivatization steps.
-
-
Mass Spectrometry Analysis:
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Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions of the metabolites of interest.
-
Mandatory Visualization
Caption: Experimental Workflow for this compound Tracer Studies.
Caption: Metabolic Fate of this compound.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in D-Fructose-13C3 experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-13C3. Our goal is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in metabolic research?
This compound is a stable isotope-labeled tracer used to investigate various metabolic pathways. Its primary applications include:
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Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions in central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2]
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Tracing Fructose Metabolism: Elucidating how cells and organisms absorb, metabolize, and utilize fructose.[3] This is particularly relevant in studies related to metabolic diseases like obesity and diabetes, as well as in cancer research where some tumors exhibit enhanced fructose utilization.[3][4]
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Investigating Disease Mechanisms: Understanding how fructose metabolism is altered in various pathological conditions and identifying potential therapeutic targets.
Q2: How does this compound differ from uniformly labeled [U-13C6]-Fructose?
The key difference lies in the position of the heavy carbon isotopes. In this compound, only the first three carbon atoms (C1, C2, and C3) are replaced with 13C. In uniformly labeled fructose, all six carbon atoms are 13C. This distinction is critical for experimental design and data interpretation:
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This compound is particularly useful for dissecting pathways where the fructose molecule is cleaved, such as in the aldolase reaction in glycolysis. By tracking the fate of the labeled three-carbon unit, researchers can gain specific insights into the activities of different parts of a pathway.
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[U-13C6]-Fructose provides a more general overview of carbon flow from fructose into downstream metabolites. It is often used to assess the overall contribution of fructose to biomass and energy production.
Q3: What is isotopic steady state, and why is it important?
Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time during a tracer experiment. Reaching this state is a critical assumption for many metabolic flux analysis calculations. Failure to achieve isotopic steady state can lead to inaccurate flux estimations. The time required to reach this state varies depending on the cell type, metabolic pathway, and experimental conditions. For example, glycolytic intermediates may reach a steady state within minutes, while the TCA cycle can take hours.
Q4: How do I correct for the natural abundance of 13C in my samples?
Naturally occurring 13C (approximately 1.1%) can interfere with the interpretation of labeling data. It is essential to correct for this natural abundance to accurately determine the enrichment from the this compound tracer. This is typically done using computational methods that subtract the contribution of natural 13C from the measured mass isotopomer distributions.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Samples
Question: I am observing significant differences in my mass spectrometry data between biological replicates. What could be the cause?
Answer: High variability between replicates can stem from several sources throughout the experimental workflow. Here’s a systematic approach to troubleshooting:
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Cell Culture and Sample Preparation:
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Inconsistent Cell Seeding: Ensure uniform cell numbers across all wells or flasks at the start of the experiment.
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Metabolism Quenching: Inadequate or inconsistent quenching of metabolism during sample harvesting can lead to significant variations. This step must be rapid and complete to accurately capture the metabolic state.
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Metabolite Extraction: The efficiency of metabolite extraction can vary. Ensure the extraction protocol is followed precisely for all samples.
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Analytical Instrumentation:
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Instrument Drift: Calibrate and validate the performance of your mass spectrometer regularly to check for sensitivity and mass accuracy.
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Injection Volume: Inconsistent injection volumes can lead to variability. Use a reliable autosampler and check for any issues.
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Data Analysis:
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Integration Errors: Inconsistent peak integration can introduce significant errors. Manually review and correct peak integrations where necessary.
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Issue 2: Unexpected Labeling Patterns in Downstream Metabolites
Question: The mass isotopomer distributions in my metabolites are not what I expected based on known metabolic pathways. What could be happening?
Answer: Unexpected labeling patterns can be indicative of previously unconsidered metabolic activities or experimental artifacts.
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Isotopic Scrambling: In some reactions, the carbon backbone of a molecule can be rearranged, leading to a "scrambling" of the isotopic label. This is a known phenomenon and needs to be accounted for in the metabolic model.
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Alternative Metabolic Pathways: The unexpected labeling could reveal the activity of alternative or "promiscuous" enzyme activities that are active under your specific experimental conditions.
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Contamination: Contamination with unlabeled carbon sources can dilute the isotopic enrichment and alter labeling patterns. Ensure all media and reagents are free from contaminating carbon sources.
Issue 3: Difficulty in Interpreting Mass Spectra of this compound Labeled Metabolites
Question: I am having trouble identifying the fragments and interpreting the mass spectra from my this compound experiment. What are the expected fragmentation patterns?
Answer: The fragmentation of fructose and its labeled isotopomers in a mass spectrometer can be complex. For this compound, you would expect to see specific mass shifts in fragments containing the C1-C3 portion of the molecule. For instance, analysis of this compound derivatized with methoxyamine (MOA) has shown that some fragmentation can lead to the loss of one of the 13C atoms from the C1, C2, or C3 position. Understanding the fragmentation patterns of your derivatization method is crucial. It is recommended to:
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Analyze a this compound standard to establish its fragmentation pattern in your system.
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Consult spectral libraries and literature for known fragmentation patterns of fructose and its derivatives.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the metabolic fate of fructose in human adipocytes. While this study used uniformly labeled [U-13C6]-fructose, the observed dose-dependent effects on metabolic fluxes provide a valuable reference for what might be expected in experiments with this compound.
Table 1: Effect of Fructose Concentration on Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) Fluxes in Differentiating Adipocytes
| Fructose Concentration (mM) | PDH Flux (Fold Change vs. 0.1 mM) | PC Flux (Fold Change vs. 0.1 mM) |
| 0.1 | 1.00 | 1.00 |
| 1.0 | 2.50 | 0.80 |
| 2.5 | 3.80 | 0.65 |
| 5.0 | 4.10 | 0.50 |
| 10.0 | 4.20 | 0.45 |
Data adapted from a study on human adipocytes using [U-13C6]-fructose.
Table 2: Effect of Fructose Concentration on De Novo Fatty Acid Synthesis in Differentiated Adipocytes
| Fructose Concentration (mM) | Newly Synthesized Palmitate (% of Total) |
| 0.1 | ~5% |
| 5.0 | Significant Increase |
| 10.0 | Further Significant Increase |
Data adapted from a study on human adipocytes using [U-13C6]-fructose, showing a robust conversion of fructose to palmitate.
Experimental Protocols
Key Experiment: Tracing this compound Metabolism in Cultured Cells
This protocol outlines the key steps for a typical stable isotope tracing experiment using this compound.
1. Cell Culture and Labeling:
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Plate cells at a consistent density and allow them to adhere and grow to the desired confluency.
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Replace the standard culture medium with a medium containing this compound as the sole fructose source or as a supplement to glucose. The concentration of the tracer should be optimized for your specific experimental goals.
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Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady state. This time will need to be optimized for your cell type and the pathways of interest.
2. Metabolism Quenching and Metabolite Extraction:
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Rapidly aspirate the labeling medium.
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Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
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Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
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Scrape the cells and collect the cell lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Derivatization (for GC-MS analysis):
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Dry the metabolite extract, for example, using a speed vacuum concentrator.
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Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by trimethylsilylation.
4. Mass Spectrometry Analysis:
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Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Acquire data in full scan mode or by selected ion monitoring (SIM) to detect the mass isotopomers of the metabolites of interest.
5. Data Analysis:
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Identify and quantify the metabolites based on their retention times and mass spectra.
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Determine the mass isotopomer distribution (MID) for each metabolite.
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Correct the MIDs for the natural abundance of 13C.
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Use the corrected MIDs to calculate metabolic fluxes using software such as INCA or Metran.
Visualizations
Caption: A typical workflow for a this compound metabolic tracing experiment.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize isotope scrambling in 13C tracer experiments.
Welcome to the Technical Support Center for 13C Tracer Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem?
Isotopic scrambling is the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways.[1] It involves the randomization of ¹³C atoms within a molecule, which can be caused by various biochemical reactions.[1] This is a significant issue in ¹³C Metabolic Flux Analysis (¹³C-MFA), an analytical technique that relies on the precise tracking of labeled carbon atoms to calculate the rates (fluxes) of metabolic reactions.[1][2] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately reflect the activity of the metabolic pathways being studied, leading to incorrect flux calculations.[1]
Q2: What are the primary sources of isotopic scrambling?
Isotope scrambling can originate from several biological and technical sources during an experiment:
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Reversible Reactions: High rates of reversible enzymatic reactions can redistribute labeled carbons within a molecule and connected metabolite pools.
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Metabolic Cycling: The simultaneous operation of opposing metabolic pathways, sometimes called futile cycles, can lead to the continuous cycling of metabolites and scrambling of isotopic labels.
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Slow or Ineffective Quenching: Metabolism must be stopped instantaneously during sample collection. If quenching is slow or incomplete, enzymes continue to function, altering labeling patterns after the experimental endpoint.
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Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium can dilute the ¹³C enrichment and alter labeling patterns.
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Sample Preparation Artifacts: Certain steps, such as derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), can sometimes contribute to scrambling if not optimized.
Q3: What is the difference between metabolic and isotopic steady state?
Understanding the distinction between these two states is critical for designing a successful tracer experiment.
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Metabolic Steady State: This state is achieved when the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. This is a fundamental assumption for many ¹³C-MFA studies.
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Isotopic Steady State: This state is reached when the ¹³C enrichment in a given metabolite becomes stable over time. The time required to reach isotopic steady state depends on the metabolic fluxes and the pool sizes of the metabolite and its precursors. Failure to reach isotopic steady state is a common reason for a poor fit between experimental data and the metabolic model. It is crucial to determine this empirically by performing a time-course experiment.
Q4: How do I choose the right ¹³C-labeled tracer for my experiment?
The choice of isotopic tracer is critical and significantly impacts the precision of flux estimates. There is no single "best" tracer for all studies; the optimal choice depends on the specific pathways you aim to resolve.
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For Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-¹³C₂]glucose often provides the most precise estimates.
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For the TCA Cycle: [U-¹³C₅]glutamine is frequently the preferred tracer for analyzing the TCA cycle and related anaplerotic fluxes.
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Tracer Mixtures: In some cases, using a mixture of tracers, such as different labeled forms of glucose and glutamine, can provide more comprehensive labeling and improve the resolution of multiple pathways simultaneously.
Troubleshooting Guide
This section provides solutions to common problems encountered during ¹³C tracer experiments.
Problem: My measured ¹³C enrichment is lower than expected.
Low labeling enrichment can obscure pathway activity and reduce the precision of flux calculations.
Possible Cause 1: Poor Cell Health or Low Substrate Uptake
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Troubleshooting Steps:
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Check Cell Viability: Ensure that cells are healthy and metabolically active using methods like trypan blue staining. Poor cell health leads to reduced metabolic activity.
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Verify Substrate Consumption: Measure the concentration of the labeled substrate in the culture medium over time to confirm it is being consumed by the cells.
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Optimize Substrate Concentration: The tracer concentration might be too low for adequate uptake. Consider increasing it, but remain mindful of potential toxicity or unintended metabolic shifts.
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Possible Cause 2: Dilution from Unlabeled Sources
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Troubleshooting Steps:
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Account for Unlabeled Substrates: Ensure all potential carbon sources in the medium (e.g., amino acids, serum components) are identified and accounted for in the metabolic model.
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Check for CO₂ Fixation: Background fixation of unlabeled CO₂ can dilute labeling in TCA cycle intermediates. This is particularly relevant in organisms with active carboxylating enzymes.
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Evaluate Endogenous Pools: Cells may have large internal pools of unlabeled metabolites that dilute the incoming tracer. A time-course experiment can help determine how long it takes for these pools to become fully labeled.
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Problem: I see unexpected mass isotopologues that don't match my expected pathway.
Unexpected labeling patterns are a direct indicator of isotope scrambling or unmodeled metabolic activity.
Possible Cause 1: Reversible Reactions or Metabolic Cycling
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Troubleshooting Steps:
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Review Your Metabolic Model: The scrambling may be the result of a known, highly reversible reaction that was not adequately constrained in your model. For example, high rates of reversible reactions in the upper TCA cycle can randomize carbon positions.
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Consider Futile Cycles: Investigate if opposing pathways (e.g., glycolysis and gluconeogenesis) could be simultaneously active, leading to scrambling.
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Use Positional Tracers: Employ specifically labeled tracers (e.g., [1-¹³C]glucose vs. [6-¹³C]glucose) to track the fate of individual carbon atoms and pinpoint where scrambling occurs.
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dot
References
Resolving co-eluting metabolites in D-Fructose-13C3 LC-MS analysis.
Welcome to the technical support center for resolving common issues in D-Fructose-13C3 Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to co-eluting metabolites and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in this compound analysis?
A1: Co-elution in LC-MS analysis of 13C-labeled fructose can arise from several factors. A primary cause is the presence of endogenous isomers with identical chromatographic properties, such as glucose, mannose, or other hexose sugars, which are difficult to separate from fructose.[1] Additionally, complex biological samples introduce matrix effects, where other molecules in the sample interfere with the separation process.[2][3] Issues with the analytical method itself, such as suboptimal mobile phase composition, an inappropriate LC column, or a gradient that is too steep, can also lead to poor resolution.[4]
Q2: My this compound peak is co-eluting with an unknown metabolite. How do I identify the interfering compound?
A2: Identifying a co-eluting compound requires a systematic approach. High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass and predicted elemental formula for the unknown metabolite.[5] Tandem MS (MS/MS) can then be used to generate a fragmentation pattern, which can be searched against spectral libraries for identification. If the co-eluting compound is an isomer with the same mass, you may need to alter the chromatographic conditions or use orthogonal separation techniques to resolve them before identification.
Q3: How does the use of this compound as an internal standard affect the analysis of co-eluting peaks?
A3: Using a stable isotope-labeled (SIL) standard like this compound is the gold standard for quantification in LC-MS because it co-elutes with the unlabeled (12C) analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement. The key advantage is that the SIL standard is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them. However, if an endogenous metabolite co-elutes with both the analyte and the SIL standard, it can still cause ion suppression, affecting the accuracy of the measurement. Therefore, chromatographic separation remains critical.
Q4: What type of LC column is best suited for separating fructose from other sugar isomers?
A4: Separating sugar isomers is challenging due to their similar structures. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for this purpose, particularly with an aminopropyl column. Hybrid columns that incorporate both anion-exchange and HILIC ligands have also demonstrated enhanced selectivity for phosphorylated sugars and other central metabolites. For reversed-phase chromatography, specialized columns like those with amide phases can also provide the necessary selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS analysis.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
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Question: My fructose peak is showing significant tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column contamination. Ensure your mobile phase pH is appropriate for your analyte and column. Contamination from previous injections can also lead to poor peak shape; flush the column according to the manufacturer's instructions. Peak fronting may indicate column overload or an injection solvent that is too strong. Try diluting your sample or ensuring the injection solvent matches the initial mobile phase composition.
Issue 2: Retention Time Shifts
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Question: The retention time for my this compound peak is inconsistent between runs. What should I check?
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Answer: Retention time shifts can be caused by several factors. Check for fluctuations in column temperature, as this can significantly impact retention. Ensure your mobile phase composition is consistent and that the solvents are properly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations. Column degradation over time is another common cause; consider replacing the guard column or the analytical column if performance continues to decline.
Issue 3: Inadequate Resolution of Fructose from Isomers
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Question: I am unable to separate this compound from endogenous glucose. What adjustments can I make to my method?
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Answer: Improving the resolution between isomers requires optimizing the chromatographic method.
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Adjust the Gradient: Make the gradient shallower around the elution time of your analytes. This increases the time the compounds interact with the stationary phase, improving separation.
-
Modify the Mobile Phase: For HILIC separations, adjusting the percentage of acetonitrile can significantly impact selectivity. For challenging separations, adding modifiers like ammonium formate can improve peak shape and resolution.
-
Change the Column: If method optimization is insufficient, switching to a column with a different selectivity, such as a mixed-mode column, may be necessary.
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Experimental Protocols & Data
Protocol 1: Sample Preparation for Fructose Analysis in Biological Fluids
This protocol provides a general guideline for preparing biological samples.
-
Deproteinization: To 100 µL of sample (e.g., plasma, serum), add 400 µL of cold acetonitrile.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase conditions (e.g., 80:20 acetonitrile:water for a HILIC separation).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS system.
Protocol 2: LC-MS Method for Separation of Fructose Phosphates
This method is adapted from a validated procedure for separating fructose-1,6-bisphosphate (F1,6BP) and fructose-6-phosphate (F6P).
-
LC Column: Phenomenex Luna NH2 (150 mm x 2.0 mm)
-
Mobile Phase: 5 mM triethylamine acetate buffer/Acetonitrile (80:20 v/v)
-
Gradient: Linear pH gradient from pH 9 to 10 over 15 minutes
-
Flow Rate: 0.3 mL/min
-
MS Detection: Ion Trap (IT) mass spectrometer in negative polarity
-
Scan Mode: Full scan (100-450 m/z) and Selected Ion Monitoring (SIM) at m/z = 339 for F1,6BP and m/z = 259 for F6P
Quantitative Method Performance
The following table summarizes the validation parameters for the LC-ESI-MS method described in Protocol 2 for the analysis of fructose phosphates.
| Parameter | Fructose-1,6-bisphosphate (F1,6BP) | Fructose-6-phosphate (F6P) |
| Linearity Range | 50 - 400 µM | 50 - 400 µM |
| LOD (Limit of Detection) | 0.44 µM | 0.44 µM |
| LOQ (Limit of Quantitation) | 1.47 µM | 1.47 µM |
| Intra-day Precision (RSD%) | 1.0 - 6.3% | 1.0 - 6.3% |
| Inter-day Precision (RSD%) | 1.0 - 6.3% | 1.0 - 6.3% |
Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate key workflows and logical relationships for troubleshooting co-elution issues.
References
Validation & Comparative
A Head-to-Head Comparison: D-Fructose-13C3 vs. 14C-Fructose for Metabolic Tracing
For researchers in metabolism, drug development, and related fields, isotopic tracers are indispensable tools for elucidating the complex pathways of nutrient utilization. When it comes to tracking fructose metabolism, both stable isotopes, such as D-Fructose-13C3, and radioisotopes, like 14C-fructose, have been employed. This guide provides an objective comparison of these two tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific research questions.
The fundamental difference between this compound and 14C-fructose lies in the nature of their isotopic labels. This compound contains heavy, non-radioactive isotopes of carbon at the first three carbon positions. In contrast, 14C-fructose contains a radioactive carbon isotope that emits beta particles as it decays. This distinction dictates the analytical methods, safety precautions, and the nature of the data that can be obtained.
Key Differences at a Glance
| Feature | This compound (Stable Isotope) | 14C-Fructose (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Autoradiography |
| Safety | Non-radioactive, poses no radiation risk. | Radioactive, requires specialized handling, licensing, and disposal procedures to minimize radiation exposure. |
| Information Provided | Provides information on the positional incorporation of labeled carbons into downstream metabolites (isotopologue analysis). | Primarily provides quantitative data on the total amount of the tracer in a sample. Positional information is not readily available. |
| Sensitivity | High sensitivity with modern MS and NMR instrumentation. | Extremely high sensitivity, capable of detecting very low levels of radioactivity. |
| In Vivo Studies | Generally preferred for human studies due to the absence of radiation exposure. | Use in humans is more restricted due to safety concerns. |
| Cost | The cost of 13C-labeled compounds and analytical instrumentation (MS, NMR) can be high. | The cost of 14C-labeled compounds can be high, and there are additional costs associated with radioactive waste disposal and safety compliance. |
Performance in Metabolic Tracing: A Quantitative Look
Numerous studies have utilized both 13C and 14C labeled fructose to trace its metabolic fate in humans. A review of isotopic tracer studies in humans provides a valuable overview of the quantitative data that can be obtained.
| Metabolic Fate | Percentage of Ingested Fructose (Mean ± SD) | Tracer Type Used in Studies |
| Oxidation to CO2 (non-exercising) | 45.0% ± 10.7% (within 3-6 hours) | 13C and 14C |
| Oxidation to CO2 (exercising) | 45.8% ± 7.3% (within 2-3 hours) | 13C and 14C |
| Conversion to Glucose | 41% ± 10.5% (within 3-6 hours) | 13C and 14C |
| Conversion to Lactate | Approximately 25% (within a few hours) | 13C and 14C |
| Direct Conversion to Plasma Triglycerides | <1% | 13C |
| Incorporation into Liver Glycogen | Data to be further clarified | 13C and 14C |
Data summarized from a review of isotopic tracer studies in humans.
These data demonstrate that both tracer types can yield valuable quantitative insights into the major metabolic fates of fructose. However, a direct comparison of the two tracers in the same study revealed that the 14C method systematically underestimated exogenous glucose oxidation by approximately 15% compared to the 13C method, suggesting potential methodological discrepancies.
Experimental Protocols: A Step-by-Step Overview
The experimental workflow for metabolic tracing with this compound and 14C-fructose shares some common steps, but diverges significantly in sample analysis.
General In Vivo Experimental Workflow
Caption: General experimental workflow for in vivo metabolic tracing studies.
Detailed Methodologies
1. This compound Tracing with Mass Spectrometry
-
Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenates) are rapidly quenched, often with liquid nitrogen, to halt enzymatic activity.
-
Metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.
-
The extract is centrifuged to remove proteins and other cellular debris.
-
The supernatant containing the metabolites is dried and may be derivatized to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required.
-
-
Analysis by GC-MS or LC-MS:
-
The prepared sample is injected into the GC-MS or LC-MS system.
-
The mass spectrometer detects the mass-to-charge ratio of the metabolites and their fragments.
-
The incorporation of 13C from this compound into downstream metabolites is identified by the characteristic mass shift in the resulting spectra. This allows for the determination of the fractional contribution of fructose to the synthesis of these metabolites.
-
2. 14C-Fructose Tracing with Liquid Scintillation Counting
-
Sample Preparation:
-
Biological samples are collected. For liquid samples like plasma or urine, a small aliquot is directly mixed with a scintillation cocktail.
-
For tissue samples, they are first homogenized and then solubilized or combusted to convert the 14C to 14CO2, which is then trapped and mixed with a scintillation cocktail.
-
For expired air analysis, the 14CO2 is trapped in a solution (e.g., hyamine hydroxide) which is then mixed with a scintillator.
-
-
Analysis by Liquid Scintillation Counting (LSC):
-
The vial containing the sample and scintillation cocktail is placed in a liquid scintillation counter.
-
The beta particles emitted by the decay of 14C excite the scintillator molecules, which in turn emit photons of light.
-
The photomultiplier tubes in the LSC detect these light flashes, and the instrument quantifies the amount of radioactivity in the sample, typically reported in disintegrations per minute (DPM) or Becquerels (Bq).
-
Fructose Metabolism and Tracing the Labeled Carbons
Fructose is primarily metabolized in the liver. The specific labeling of this compound at the C1, C2, and C3 positions allows for the precise tracking of these carbon atoms through the central metabolic pathways.
Caption: Metabolic fate of the first three carbons of fructose.
As illustrated, the 13C labels from this compound are incorporated into Dihydroxyacetone Phosphate (DHAP) and subsequently into various downstream metabolites, including glucose, glycogen, lactate, and the precursors for lipid synthesis. This allows for the detailed quantification of the contribution of the first half of the fructose molecule to these key metabolic pathways. In contrast, 14C-fructose tracing would quantify the total amount of fructose-derived carbon in these pools without distinguishing its origin from specific positions on the fructose molecule.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 14C-fructose are powerful tools for metabolic tracing. The choice between them hinges on the specific research objectives, the available analytical instrumentation, and safety considerations.
-
For detailed mechanistic studies that aim to elucidate the specific contributions of different parts of the fructose molecule to downstream metabolic pathways, This compound is the superior choice . The ability to perform isotopologue analysis provides a level of detail that is unattainable with 14C tracing.
-
For studies requiring the highest sensitivity to detect very low levels of fructose metabolism or for initial screening purposes where a simple quantitative measure is sufficient, 14C-fructose remains a viable option , provided that the necessary safety infrastructure is in place.
-
For all human studies , the non-radioactive nature of This compound makes it the ethically and practically preferred tracer .
A Comparative Guide to D-Fructose-13C3 and 2H-Labeled Fructose for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled tracers is a cornerstone of modern metabolic research, enabling the precise tracking of atoms through complex biochemical networks. When studying fructose metabolism, two common choices of tracers are carbon-13 (¹³C) and deuterium (²H) labeled fructose. This guide provides an objective comparison of D-fructose-¹³C₃ and ²H-labeled fructose for pathway analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific research questions.
Principles of Isotope Tracing in Fructose Metabolism
Stable isotope tracing involves introducing a labeled substrate, such as D-fructose-¹³C₃ or a ²H-labeled fructose variant, into a biological system. As the fructose is metabolized, the heavy isotopes are incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the isotopic enrichment in these metabolites. This data allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of metabolic shifts in response to various stimuli or disease states.
Key Considerations in Tracer Selection
The choice between ¹³C and ²H-labeled fructose depends on several factors, including the specific metabolic pathway of interest, the analytical instrumentation available, and the potential for kinetic isotope effects.
-
Tracer Specificity and Positional Analysis : The specific labeling pattern of the tracer is crucial. For instance, D-fructose-¹³C₃, with three ¹³C atoms, can provide detailed information about the fate of the fructose carbon backbone as it fragments and recombines in pathways like glycolysis and the pentose phosphate pathway. Positional labeling allows for the resolution of fluxes through different routes.
-
Kinetic Isotope Effect (KIE) : The KIE is a change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. Due to the significant relative mass difference between deuterium and protium, ²H-labeled compounds can exhibit a more pronounced KIE than ¹³C-labeled compounds.[1] While often small, a significant KIE can lead to an underestimation of metabolic rates. Studies on deuterated glucose have shown a relatively small KIE of 4-6%.[2] The KIE for ¹³C is generally considered to be negligible in most biological reactions.[3]
-
Analytical Sensitivity and Detection : Mass spectrometry offers high sensitivity for detecting ¹³C enrichment, while both MS and NMR can be used for ²H-labeled metabolites.[4][5] Deuterium metabolic imaging (DMI) using NMR has emerged as a powerful in vivo technique for tracking ²H-labeled substrates.
-
Label Exchange and Loss : Deuterium atoms, particularly those attached to oxygen or nitrogen, can be susceptible to exchange with protons in the aqueous environment of the cell. This can lead to a loss of the label and complicate data interpretation. Carbon-carbon bonds are stable, making ¹³C tracers less prone to non-enzymatic exchange.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for D-fructose-¹³C₃ and a commonly used ²H-labeled fructose, [6,6′-²H₂]fructose, based on available literature. A direct head-to-head comparison in the same experimental system is limited; therefore, the data is compiled from separate studies.
| Feature | D-Fructose-¹³C₃ | ²H-Labeled Fructose ([6,6′-²H₂]fructose) | References |
| Typical Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy, Deuterium Metabolic Imaging (DMI) | |
| Kinetic Isotope Effect (KIE) | Generally negligible | Can be significant, but measured to be small (4-6%) for deuterated glucose | |
| Tracer Cost | Generally higher | Generally lower | |
| In Vivo Applicability | Well-established for metabolic flux analysis | Emerging powerful technique for in vivo imaging (DMI) | |
| Potential for Label Loss | Minimal (stable C-C bonds) | Possible through H/D exchange reactions |
Experimental Protocols
Key Experiment 1: Metabolic Flux Analysis using [U-¹³C₆]-D-fructose and GC-MS
This protocol is adapted from a study tracing the metabolic fate of fructose in human adipocytes.
1. Cell Culture and Tracer Administration:
- Culture human adipocytes to the desired stage of differentiation.
- On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of uniformly labeled [U-¹³C₆]-D-fructose. The concentration of the tracer should be chosen based on the experimental goals.
- Incubate the cells for a defined period (e.g., 48 hours) to allow for the incorporation of the tracer into the metabolome.
2. Metabolite Extraction:
- After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80% methanol.
- Scrape the cells and collect the cell lysate. Centrifuge to pellet the cell debris.
- Collect the supernatant containing the extracted metabolites.
3. Sample Derivatization:
- Dry the metabolite extract under a stream of nitrogen.
- Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Separate the metabolites on an appropriate GC column.
- Analyze the eluting metabolites in the mass spectrometer to determine the mass isotopologue distributions (MIDs) of key downstream metabolites (e.g., lactate, pyruvate, TCA cycle intermediates).
5. Data Analysis:
- Correct the raw MID data for the natural abundance of ¹³C.
- Use the corrected MIDs to calculate metabolic fluxes through various pathways using metabolic flux analysis (MFA) software.
Key Experiment 2: In Vivo Deuterium Metabolic Imaging (DMI) with [6,6′-²H₂]fructose and NMR
This protocol is based on recent studies performing DMI in the liver.
1. Animal Preparation and Tracer Administration:
- Acclimate the animal model (e.g., mouse) to the experimental conditions.
- Administer a bolus of [6,6′-²H₂]fructose intravenously.
2. In Vivo NMR Data Acquisition:
- Immediately place the animal in an NMR spectrometer equipped for deuterium imaging.
- Acquire dynamic ²H NMR spectra from the region of interest (e.g., the liver) over a time course.
3. Data Processing and Analysis:
- Process the raw NMR data to obtain time-resolved spectra.
- Identify and quantify the signals from the deuterated fructose and its downstream metabolites (e.g., deuterated water, glycogen, and lactate).
- Analyze the kinetics of the appearance and disappearance of these signals to determine rates of fructose uptake and metabolism.
Visualization of Fructose Metabolism and Experimental Workflow
Fructose Metabolic Pathways
Caption: Major pathways of fructose metabolism.
Experimental Workflow for ¹³C-Fructose Tracing
Caption: Workflow for ¹³C-fructose metabolic flux analysis.
Logical Relationship for Tracer Selection
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Validating D-Fructose-¹³C₃ Metabolic Flux with Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis using stable isotopes like D-Fructose-¹³C₃ provides a dynamic snapshot of cellular metabolism, offering invaluable insights into the metabolic rewiring inherent in various physiological and pathological states. However, the interpretation of flux data can be significantly strengthened by orthogonal validation with established biochemical methods. This guide provides a comparative framework for validating metabolic flux results with corresponding enzyme activity assays, complete with experimental protocols and data presentation formats.
The relationship between metabolic flux and enzyme activity is complex; while a direct correlation is not always observed due to allosteric regulation and substrate availability, pathway-level trends in enzyme activity often correspond with changes in metabolic flux.[1] Therefore, integrating these two data types provides a more robust understanding of metabolic phenotypes.
Experimental and Analytical Workflow
The overall process of validating metabolic flux data with enzyme assays involves parallel experiments where one set of cultured cells is used for isotopic labeling and flux analysis, and a corresponding set is used for preparing lysates for enzyme activity measurements. The workflow ensures that the data from both experimental arms are comparable.
Fructose Metabolism and Key Enzymatic Steps
Fructose enters the glycolytic pathway differently than glucose, bypassing key regulatory steps.[2] After transport into the cell, it is phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate. These intermediates then proceed through glycolysis and can enter the pentose phosphate pathway (PPP).
Data Presentation: Comparison of Metabolic Flux and Enzyme Activity
The following table presents a hypothetical yet realistic dataset comparing metabolic flux rates obtained from a D-Fructose-¹³C₃ labeling experiment with the specific activities of key enzymes under two conditions: a control state and a condition promoting high glycolytic flux (e.g., hypoxia or a specific genetic modification). Flux rates are expressed as relative values normalized to the uptake rate of fructose, and enzyme activities are in units of µmol/min/mg of protein.
| Metabolic Reaction | Enzyme | Control Flux (relative) | High-Flux Condition (relative) | Control Enzyme Activity (µmol/min/mg) | High-Flux Condition Enzyme Activity (µmol/min/mg) |
| F6P → F1,6BP | Phosphofructokinase-1 (PFK-1) | 100 | 180 | 0.15 ± 0.02 | 0.28 ± 0.03 |
| F1,6BP → DHAP + G3P | Aldolase | 95 | 175 | 1.20 ± 0.11 | 1.95 ± 0.15 |
| F6P + G3P ↔ R5P + Xu5P | Transketolase | 30 | 55 | 0.08 ± 0.01 | 0.14 ± 0.02 |
| S7P + G3P ↔ E4P + F6P | Transaldolase | 25 | 48 | 0.05 ± 0.007 | 0.09 ± 0.01 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Experimental Protocols
¹³C Metabolic Flux Analysis (MFA) with D-Fructose-¹³C₃
This protocol outlines the general steps for conducting a ¹³C-MFA experiment.
a. Cell Culture and Labeling:
-
Seed cells in parallel cultures to ensure sufficient material for both flux analysis and enzyme assays.
-
Grow cells in their standard medium to the desired confluence (typically mid-log phase).
-
For the labeling experiment, replace the standard medium with a medium containing D-Fructose-¹³C₃ as the tracer. The concentration of the tracer should be equivalent to the fructose concentration in the control medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line but is often between 18 and 24 hours.[2]
b. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on dry ice or at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distributions of key metabolites in the fructose metabolism pathway.
d. Flux Calculation:
-
Use a computational software package (e.g., INCA, Metran) to fit the measured mass isotopologue distributions to a metabolic network model.[3]
-
The software will estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.[2]
Enzyme Activity Assays
The following are generalized spectrophotometric assays for key enzymes in fructose metabolism. These assays are often based on the change in absorbance of NADH at 340 nm.
a. Sample Preparation (Cell Lysate):
-
Harvest cells grown in parallel to the labeling experiment.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization of enzyme activity.
b. Phosphofructokinase-1 (PFK-1) Assay:
-
Principle: This is a coupled enzyme assay where the product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase. The resulting glyceraldehyde-3-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is then reduced by α-glycerophosphate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
Fructose-6-phosphate
-
ATP
-
MgCl₂
-
NADH
-
Excess of coupling enzymes (aldolase, triosephosphate isomerase, α-glycerophosphate dehydrogenase)
-
-
Procedure:
-
Add the reaction mixture (without ATP) to a cuvette and add the cell lysate.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
c. Aldolase Assay:
-
Principle: This assay also uses a coupled enzyme system. The products of the aldolase reaction are converted, leading to the oxidation of NADH.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.4)
-
Fructose-1,6-bisphosphate
-
NADH
-
Excess of coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
-
Procedure:
-
Add the reaction mixture to a cuvette.
-
Add the cell lysate to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm over time.
-
d. Transketolase Assay:
-
Principle: The activity of transketolase is measured in a coupled assay where the product, glyceraldehyde-3-phosphate, is converted, leading to the oxidation of NADH.
-
Reaction Mixture:
-
Buffer (e.g., imidazole, pH 7.5)
-
Ribose-5-phosphate
-
Xylulose-5-phosphate (or generated in situ from ribose-5-phosphate)
-
NADH
-
Excess of coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
-
Procedure:
-
Add the reaction mixture to a cuvette.
-
Add the cell lysate to start the reaction.
-
Monitor the decrease in absorbance at 340 nm.
-
e. Transaldolase Assay:
-
Principle: Similar to the other assays, the product glyceraldehyde-3-phosphate is used in a coupled reaction system that results in the oxidation of NADH.
-
Reaction Mixture:
-
Buffer (e.g., glycylglycine, pH 7.7)
-
Fructose-6-phosphate
-
Erythrose-4-phosphate
-
NADH
-
Excess of coupling enzymes (triosephosphate isomerase, α-glycerophosphate dehydrogenase)
-
-
Procedure:
-
Combine the reaction components in a cuvette.
-
Initiate the reaction by adding the cell lysate.
-
Record the rate of NADH oxidation by measuring the absorbance at 340 nm.
-
Conclusion
Validating metabolic flux data derived from D-Fructose-¹³C₃ with enzyme activity assays is a powerful strategy to gain a deeper and more reliable understanding of cellular metabolism. While metabolic flux represents the integrated output of a metabolic network, enzyme activity provides information about the catalytic potential of individual reaction steps. The combination of these approaches allows for a more comprehensive interpretation of metabolic changes in response to various stimuli, which is critical for research in metabolic diseases and for the development of novel therapeutic strategies.
References
A Researcher's Guide to Cross-Validating D-Fructose-¹³C₃ Isotope Tracing with Seahorse Analyzer Glycolytic Rate Assays
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. This guide provides a comprehensive comparison of two powerful techniques for probing glycolysis: stable isotope tracing with D-Fructose-¹³C₃ and real-time metabolic analysis using the Agilent Seahorse XF Analyzer. By cross-validating data from these orthogonal approaches, a more robust and complete picture of fructose metabolism and glycolytic flux can be achieved.
This guide will delve into the experimental protocols for each method, present a framework for comparing the resulting data, and provide visual representations of the underlying metabolic pathways and experimental workflows.
Data Presentation: A Comparative Framework
To effectively cross-validate data from D-Fructose-¹³C₃ tracing and Seahorse XF assays, it is essential to compare key metabolic parameters. The following tables summarize the expected quantitative outcomes and highlight the complementary nature of the data.
Table 1: D-Fructose-¹³C₃ Metabolic Flux Analysis Data
| Parameter | Description | Expected Result with Active Fructose Metabolism |
| ¹³C₃-Pyruvate Enrichment (%) | Percentage of the pyruvate pool labeled with three ¹³C atoms derived from D-Fructose-¹³C₃. | Increased enrichment over time. |
| ¹³C₃-Lactate Enrichment (%) | Percentage of the lactate pool labeled with three ¹³C atoms derived from D-Fructose-¹³C₃. | Increased enrichment over time, reflecting glycolytic end-product formation. |
| Fractional Contribution of Fructose to Glycolysis (%) | The proportion of the glycolytic flux originating from fructose as opposed to other substrates (e.g., glucose). | A quantifiable percentage that can be calculated from the isotopic enrichment of glycolytic intermediates. |
| ¹³C Enrichment in TCA Cycle Intermediates (%) | The percentage of TCA cycle intermediates (e.g., citrate, malate) containing ¹³C atoms, indicating the entry of fructose-derived carbons into mitochondrial metabolism. | Increased enrichment, demonstrating the link between fructose glycolysis and mitochondrial respiration. |
Table 2: Seahorse XF Glycolytic Rate Assay Data
| Parameter | Description | Expected Result with Active Fructose Metabolism |
| Basal Glycolysis (ECAR in mpH/min) | The baseline rate of extracellular acidification, primarily due to lactate and CO₂ production. | An elevated basal ECAR in the presence of fructose. |
| Glycolytic Rate (glycoPER in pmol/min) | The rate of proton efflux specifically from glycolysis, calculated by accounting for CO₂ contribution to ECAR.[1][2] | A quantifiable rate that should correlate with the rate of lactate production from fructose. |
| Compensatory Glycolysis (ECAR in mpH/min) | The maximum glycolytic rate achieved after inhibiting mitochondrial respiration with Rotenone/Antimycin A.[1] | An increase in ECAR as cells shift to glycolysis for ATP production. |
| Post-2-DG ECAR (mpH/min) | The residual extracellular acidification after the addition of 2-deoxyglucose (2-DG), a glycolysis inhibitor.[1] | A significant reduction in ECAR, confirming that the measured acidification is due to glycolysis. |
Experimental Protocols
D-Fructose-¹³C₃ Metabolic Flux Analysis
This protocol outlines the general steps for tracing the metabolic fate of D-Fructose-¹³C₃ in cultured cells.
-
Cell Culture: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency.
-
Isotope Labeling: Replace the standard medium with a medium containing D-Fructose-¹³C₃ as the primary carbohydrate source or in combination with unlabeled glucose. The concentration of the labeled fructose should be optimized for the specific cell type and experimental question.
-
Time-Course Incubation: Incubate the cells with the labeling medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.
-
Metabolite Extraction: At each time point, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis by Mass Spectrometry (MS): Analyze the metabolite extracts using a mass spectrometer (e.g., LC-MS or GC-MS) to detect and quantify the mass isotopologues of glycolytic and TCA cycle intermediates.
-
Data Analysis: Determine the percentage of each metabolite pool that is labeled with ¹³C. This data can then be used in metabolic flux analysis software to calculate the relative or absolute rates of metabolic pathways.
Seahorse XF Glycolytic Rate Assay
This protocol is adapted from the Agilent Seahorse XF Glycolytic Rate Assay User Manual.[1]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium (e.g., XF DMEM or RPMI) supplemented with fructose. Warm the medium to 37°C.
-
Cell Preparation: One hour before the assay, remove the cell culture medium and wash the cells with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well and incubate the plate in a non-CO₂ 37°C incubator for one hour.
-
Assay Execution: Place the cell culture plate and the hydrated sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Compound Injections: The assay involves the sequential injection of:
-
Rotenone/Antimycin A: To inhibit mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
-
Data Analysis: The Seahorse XF software calculates various parameters, including basal glycolysis, glycolytic capacity, and non-glycolytic acidification. The glycolytic proton efflux rate (glycoPER) provides a specific measure of the rate of glycolysis.
Mandatory Visualization
Caption: Metabolic pathway of D-Fructose-¹³C₃.
Caption: Experimental workflow for cross-validation.
By integrating these two powerful and complementary techniques, researchers can gain a deeper and more validated understanding of the role of fructose in cellular bioenergetics. The stable isotope tracing provides detailed information on the metabolic fate of fructose carbons, while the Seahorse XF Analyzer offers a real-time, functional readout of glycolytic activity. Together, they provide a robust platform for investigating metabolic reprogramming in various physiological and pathological contexts.
References
Integrating Isotope Tracing and Gene Expression: A Guide to Correlating D-Fructose-¹³C₃ Metabolic Data with Transcriptomics
For researchers, scientists, and drug development professionals, understanding the intricate dance between cellular metabolism and gene regulation is paramount. This guide provides a comparative overview of methodologies for correlating D-Fructose-¹³C₃ metabolic data with gene expression analysis, offering insights into how cells respond to this key sugar. By integrating stable isotope tracing with transcriptomics, researchers can uncover novel therapeutic targets and biomarkers for metabolic diseases.
The increasing prevalence of metabolic disorders linked to high fructose consumption has intensified the need for a deeper understanding of its cellular effects. While D-Fructose-¹³C₃ tracing illuminates the metabolic fate of fructose, its correlation with genome-wide expression changes provides a more complete picture of the cellular response. This guide compares two primary approaches for achieving this correlation: a targeted analysis focusing on specific pathways and a global, unbiased omics integration.
Comparative Analysis of Methodologies
To effectively correlate metabolic flux with gene expression, two principal strategies can be employed. The first is a Targeted Pathway Analysis , which presupposes knowledge of key metabolic and signaling pathways affected by fructose. The second, a Global Omics Integration , takes an unbiased approach to identify novel connections between metabolic shifts and transcriptional regulation. The choice of methodology depends on the research question, available resources, and the desired depth of analysis.
| Feature | Targeted Pathway Analysis | Global Omics Integration |
| Hypothesis | Driven (pre-defined pathways of interest) | Discovery-driven (unbiased) |
| ¹³C-Fructose Analysis | Focused on specific labeled metabolites in the pathway | Comprehensive profiling of all detectable labeled metabolites |
| Gene Expression Analysis | qRT-PCR of key regulatory genes | RNA-Sequencing (RNA-Seq) for whole-transcriptome analysis |
| Data Integration | Direct correlation of metabolite abundance with gene expression levels | Multi-level statistical and network-based integration |
| Typical Output | Validated changes in specific pathways | Identification of novel regulatory networks and biomarkers |
| Example Study Focus | Fructose-induced changes in glycolysis and lipogenesis | Uncovering novel links between fructose metabolism and inflammatory gene expression |
Experimental Protocols: A Step-by-Step Comparison
The successful integration of metabolic and transcriptomic data hinges on robust and well-documented experimental protocols. Below are detailed methodologies for both the targeted and global approaches.
D-Fructose-¹³C₃ Metabolic Labeling and Analysis
Objective: To trace the metabolic fate of fructose within the cell.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 hepatocytes) to 80% confluency in standard growth medium.
-
Replace the medium with glucose-free DMEM supplemented with 10% dialyzed FBS and 5 mM D-Fructose, with 50% of the fructose being D-Fructose-¹³C₃.
-
Incubate for 24 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Use a chromatography method optimized for the separation of sugar phosphates and organic acids.
-
Monitor the mass isotopologue distributions (MIDs) of key metabolites to determine the incorporation of ¹³C from fructose.
-
Gene Expression Analysis
Objective: To quantify changes in gene expression in response to fructose metabolism.
Targeted Analysis (qRT-PCR):
-
RNA Extraction and cDNA Synthesis:
-
Lyse cells treated with fructose (as described above) using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using gene-specific primers for target genes involved in fructose metabolism (e.g., KHK, ALDOB), glycolysis (e.g., PFKM, PKM), and lipogenesis (e.g., FASN, SCD1).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Global Analysis (RNA-Sequencing):
-
RNA Extraction and Library Preparation:
-
Extract total RNA as described for qRT-PCR.
-
Assess RNA quality and quantity using a bioanalyzer.
-
Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome and quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between fructose-treated and control samples using statistical packages like DESeq2 or edgeR.
-
Visualizing the Workflow and Pathways
To better illustrate the experimental and logical flow of these integrated analyses, the following diagrams are provided.
Caption: Experimental and data analysis workflow.
Caption: Fructose metabolism and lipogenesis pathway.
Caption: Logical relationship of fructose metabolism.
Supporting Experimental Data
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments, illustrating the types of comparisons that can be made.
Table 1: Targeted Analysis of Fructose Metabolism and Gene Expression in HepG2 Cells
| Metabolite/Gene | Fold Change (Fructose vs. Control) | p-value |
| Metabolites | ||
| Fructose-1-Phosphate-¹³C₃ | 15.2 | < 0.001 |
| Dihydroxyacetone Phosphate-¹³C₃ | 8.7 | < 0.001 |
| Palmitate-¹³C₁₆ | 4.5 | < 0.01 |
| Genes (qRT-PCR) | ||
| KHK (Ketohexokinase) | 3.1 | < 0.01 |
| ALDOB (Aldolase B) | 2.5 | < 0.05 |
| FASN (Fatty Acid Synthase) | 4.2 | < 0.001 |
| SCD1 (Stearoyl-CoA Desaturase-1) | 3.8 | < 0.01 |
Table 2: Global Omics Integration of Fructose Response in Primary Human Hepatocytes
| Top 5 Upregulated Genes (RNA-Seq) | Fold Change | Adjusted p-value | Associated Metabolic Pathway |
| ACLY (ATP Citrate Lyase) | 5.1 | < 0.0001 | De Novo Lipogenesis |
| FASN (Fatty Acid Synthase) | 4.8 | < 0.0001 | De Novo Lipogenesis |
| SREBF1 (SREBP-1c) | 3.9 | < 0.001 | Lipid Metabolism Regulation |
| TXNIP (Thioredoxin Interacting Protein) | 6.2 | < 0.0001 | Oxidative Stress |
| CCL2 (C-C Motif Chemokine Ligand 2) | 3.5 | < 0.01 | Inflammation |
| Top Labeled Metabolites (LC-MS/MS) | % ¹³C Labeling | ||
| Lactate-¹³C₃ | 65% | ||
| Citrate-¹³C₂ | 45% | ||
| Palmitate-¹³C₁₆ | 30% | ||
| Glutamate-¹³C₂ | 25% |
Conclusion
The integration of D-Fructose-¹³C₃ metabolic tracing with gene expression analysis provides a powerful platform for dissecting the complex cellular responses to fructose. While targeted analyses are invaluable for hypothesis testing and validating known pathways, global omics approaches offer the potential for novel discoveries. The choice of methodology should be guided by the specific research aims. By carefully designing experiments and integrating these multi-omics datasets, researchers can gain unprecedented insights into the molecular mechanisms underlying fructose-driven metabolic diseases, paving the way for the development of new diagnostic and therapeutic strategies.
A Comparative Guide for Researchers: D-Fructose-13C3 vs. 13C-Glucose as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating cellular metabolism and understanding disease states. While ¹³C-labeled glucose has long been the gold standard for tracing central carbon metabolism, other tracers like ¹³C-labeled fructose offer unique advantages for probing specific pathways.[1] This guide provides an objective, data-driven comparison of D-Fructose-¹³C₃ and ¹³C-glucose, focusing on their distinct metabolic entry points and their suitability for tracing specific biochemical routes.
Differential Entry into Central Carbon Metabolism
The primary difference between glucose and fructose as tracers lies in their distinct points of entry into glycolysis. Glucose is phosphorylated by hexokinase to glucose-6-phosphate (G6P), placing the label at the very start of glycolysis and the Pentose Phosphate Pathway (PPP). Fructose, however, has two primary routes:
-
In Hepatic Tissues: Fructose is rapidly phosphorylated by fructokinase to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). This pathway bypasses the key regulatory enzyme phosphofructokinase, which is a critical control point in glucose metabolism.[2][3]
-
In Non-Hepatic Tissues (e.g., Adipose, Muscle): Fructose can be phosphorylated by hexokinase to fructose-6-phosphate (F6P), allowing it to enter glycolysis directly.
These different entry points mean that the ¹³C labels from each sugar will travel through and enrich different parts of the metabolic network in distinct ways.
Caption: Differential entry of ¹³C-Glucose and D-Fructose-¹³C₃ into central carbon metabolism.
Comparative Performance in Specific Pathways
The choice between D-Fructose-¹³C₃ and ¹³C-glucose depends entirely on the specific metabolic question being investigated. While direct comparative studies are limited, a functional comparison can be derived from the known metabolic fates of each sugar.
¹³C-Glucose: The Gold Standard for Central Carbon Metabolism
-
Glycolysis & TCA Cycle: Uniformly labeled [U-¹³C₆]glucose is the preferred tracer for measuring overall flux through glycolysis and the TCA cycle. It provides a comprehensive view of how glucose carbons are incorporated into downstream metabolites.[1]
-
Oxidative Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP begins with G6P, making ¹³C-glucose the only direct tracer for this pathway. Specifically labeled tracers like [1,2-¹³C₂]glucose are highly effective for quantifying PPP activity, as the loss of the C1 carbon as ¹³CO₂ is a key indicator of flux.[4]
D-Fructose-¹³C₃: A Specialized Tracer for Fructolysis and Anabolism
-
Fructolytic Pathway: D-Fructose-¹³C₃ is the obvious and superior choice for directly tracing the rate and fate of fructose metabolism itself, particularly in liver models where the fructokinase/aldolase B pathway dominates.
-
Non-Oxidative Pentose Phosphate Pathway: The non-oxidative PPP involves the reversible interconversion of F6P and G3P. Since fructose can enter metabolism as these intermediates (either directly as F6P or via F1P cleavage into triose phosphates), D-Fructose-¹³C₃ offers a unique way to probe the kinetics and directionality of these reactions, independent of the oxidative PPP flux that is obligately traced by glucose.
-
De Novo Lipogenesis (DNL): In the liver, the unregulated entry of fructose into the triose phosphate pool can lead to a significant increase in the production of acetyl-CoA and glycerol-3-phosphate, the backbones of fatty acids and triglycerides. Studies have shown that fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis in adipocytes. Therefore, D-Fructose-¹³C₃ is a more direct tracer for quantifying the contribution of fructose to lipid synthesis.
Quantitative Data Summary
| Metabolic Pathway | Preferred Tracer | Rationale & Supporting Evidence |
| Overall Glycolysis | [U-¹³C₆]Glucose | Traces the entire pathway from the first committed step. It is the established standard for ¹³C-Metabolic Flux Analysis (MFA). |
| TCA Cycle Flux | [U-¹³C₆]Glucose | Provides labeled acetyl-CoA from pyruvate, allowing for comprehensive labeling of TCA intermediates. |
| Oxidative PPP | [1,2-¹³C₂]Glucose | Allows for precise determination of PPP flux relative to glycolysis by tracking the specific scrambling of ¹³C atoms in lactate or ribose. |
| Non-Oxidative PPP | D-Fructose-¹³C₃ | Enters as F6P or triose phosphates, which are direct intermediates of the non-oxidative PPP, allowing for specific investigation of these reversible reactions. |
| Fructolysis | D-Fructose-¹³C₃ | The only tracer that can directly measure the flux through the fructokinase and aldolase B pathway. |
| De Novo Lipogenesis | D-Fructose-¹³C₃ | Fructose metabolism bypasses the main regulatory step of glycolysis (PFK-1), leading to unregulated triose phosphate production, a direct precursor for DNL. |
| Gluconeogenesis (from sugar) | D-Fructose-¹³C₃ | Studies show a significant portion of ingested fructose is converted to glucose in the liver. This tracer can quantify that specific conversion rate. |
Standard Experimental Protocol for ¹³C Tracer Analysis
The following protocol outlines a generalized workflow for conducting a stable isotope tracing experiment in cell culture, which can be adapted for either ¹³C-glucose or D-fructose-¹³C₃.
Objective: To quantify the metabolic fate of a ¹³C-labeled substrate in a specific cell line.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired confluence (e.g., 80%) in standard growth medium.
-
Isotope Labeling:
-
Prepare an isotope-labeling medium by replacing the standard glucose (or fructose) with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose or D-Fructose-¹³C₃) at the same molar concentration.
-
Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS).
-
Add the isotope-labeling medium and incubate for a time course determined by the expected flux rates (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quench metabolism rapidly by washing the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 g) at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., lactate, citrate, glutamate, ribose).
-
-
Data Analysis (¹³C-MFA):
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Use specialized software (e.g., Metran, 13CFLUX2) to fit the measured MIDs to a metabolic network model, thereby calculating intracellular flux rates.
-
Caption: A typical workflow for a ¹³C stable isotope tracing experiment in cell culture.
Conclusion and Recommendations
The choice between D-Fructose-¹³C₃ and ¹³C-glucose is not a matter of which tracer is universally "better," but which is more appropriate for the biological question at hand.
-
Choose ¹³C-Glucose for comprehensive analysis of central carbon metabolism, including overall glycolytic flux, TCA cycle activity, and especially for quantifying flux through the oxidative Pentose Phosphate Pathway . It remains the indispensable tool for a systems-level view of glucose utilization.
-
Choose D-Fructose-¹³C₃ for targeted investigations into specific metabolic routes. It is the superior tracer for:
-
Quantifying hepatic fructolysis.
-
Assessing the contribution of fructose to de novo lipogenesis and other anabolic pathways.
-
Probing the reversibility and direction of the non-oxidative Pentose Phosphate Pathway independent of the oxidative branch.
-
For researchers in fields such as obesity, metabolic syndrome, and non-alcoholic fatty liver disease, where aberrant fructose metabolism is a key area of interest, D-Fructose-¹³C₃ is an invaluable and specific tool. By leveraging the unique properties of each tracer, scientists can gain deeper and more precise insights into the complexities of cellular metabolism.
References
Assessing the Reproducibility of D-Fructose-¹³C₃ Tracer Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers, particularly D-Fructose-¹³C₃, has become a cornerstone in elucidating the complexities of fructose metabolism and its role in various physiological and pathological states. The reproducibility of such experiments is paramount for the validation of scientific findings and their application in drug development. This guide provides an objective comparison of D-Fructose-¹³C₃ tracer experiments with other alternatives, supported by experimental data, to aid researchers in designing robust and reliable studies.
Comparison of Metabolic Tracers
While D-Fructose-¹³C₃ is a powerful tool to trace the metabolic fate of fructose, it is often compared with ¹³C-labeled glucose, the most common tracer for central carbon metabolism. The choice of tracer significantly influences the precision and accuracy of metabolic flux analysis.
| Tracer | Key Metabolic Pathways Traced | Advantages | Considerations for Reproducibility |
| D-Fructose-¹³C₃ | Fructolysis, glycolysis (bypassing phosphofructokinase), de novo lipogenesis, gluconeogenesis, lactate production. | Directly probes the unique metabolic pathways of fructose, which are distinct from glucose metabolism, particularly in the liver. | Reproducibility can be influenced by the intricate and less tightly regulated nature of fructose metabolism. Variations in fructokinase and aldolase B activity between individuals or experimental models can impact tracer incorporation. |
| ¹³C-Glucose (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose) | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, glycogen synthesis. | Well-established and widely used, providing a comprehensive view of central carbon metabolism. Several specifically labeled glucose tracers are available to probe different pathways with high precision.[1] | Generally considered to have high reproducibility due to the tightly regulated nature of glucose metabolism. However, the choice of the specific ¹³C-glucose isotopomer is critical for the precision of flux estimations in different pathways.[1] |
| ¹³C-Glutamine (e.g., [U-¹³C₅]glutamine) | TCA cycle anaplerosis, amino acid metabolism. | Preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[1] | High reproducibility for assessing TCA cycle dynamics. |
Quantitative Data on Fructose Metabolism Variability
A review of isotopic tracer studies in humans has provided insight into the metabolic fate of dietary fructose and its inherent variability. These data, while not a direct measure of the reproducibility of a specific D-Fructose-¹³C₃ tracer experiment, offer a valuable indication of the biological variability that can be expected.
| Metabolic Fate | Mean ± SD | Experimental Conditions |
| Fructose Oxidation | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion[2][3] |
| Fructose Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion |
Note: The noted data variations between studies could be due to differences in sugar dosages, tracer labeling forms, sugar administration methods, subject characteristics, and/or measurement errors.
Experimental Protocols
A generalized protocol for a D-Fructose-¹³C₃ tracer experiment involves several key steps. The specifics of the protocol will vary depending on the research question, the biological system (in vivo, in vitro), and the analytical platform used.
Tracer Administration
-
In Vivo Human Studies: A constant infusion of D-[U-¹³C]fructose is often administered nasogastrically. The rate of infusion can vary, for example, between 0.26-0.5 mg/kg per minute.
-
Cell Culture Studies: Cells are incubated in a medium containing the ¹³C-labeled fructose tracer. For instance, [U-¹³C₆]-d-fructose can be used at 10% of the respective unlabeled fructose concentrations in the media.
Sample Collection and Preparation
-
Blood Samples: Plasma is collected to analyze the isotopic enrichment in metabolites like glucose.
-
Cell Lysates and Media: For in vitro studies, both cell lysates and the surrounding media are collected for metabolomic analysis.
-
Metabolite Extraction: Metabolites are typically extracted using a cold solvent mixture, such as methanol, chloroform, and water.
Analytical Detection
The isotopic enrichment in downstream metabolites is measured using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool to determine the positional isotopomers of metabolites like glucose, providing detailed insights into the metabolic pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing the mass isotopomer distribution of various metabolites after derivatization to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also widely used for its high sensitivity and ability to analyze a broad range of metabolites.
Data Analysis
-
The raw data is corrected for the natural abundance of ¹³C.
-
Metabolic Flux Analysis (MFA) software is used to calculate metabolic fluxes by fitting the experimental labeling data to a metabolic model.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of D-Fructose-¹³C₃ tracer experiments:
-
Tracer Selection and Purity: The choice of the specific isotopomer and its isotopic purity are critical.
-
Experimental Design: Consistency in tracer dosage, administration route, and sampling time points is crucial.
-
Biological Variability: Inherent differences between subjects or cell lines in their metabolic phenotypes will contribute to variability.
-
Analytical Platform: The choice of analytical instrument (NMR, GC-MS, LC-MS) and the methods for sample preparation and data acquisition can introduce variability.
-
Data Analysis and Modeling: The metabolic model used for flux calculations and the statistical methods applied can influence the final results.
Signaling Pathways and Experimental Workflows
Fructose Metabolism in the Liver
The liver is the primary site of fructose metabolism. The following diagram illustrates the main pathways of fructolysis.
Caption: Hepatic Fructose Metabolism Pathway.
Generalized Experimental Workflow for ¹³C Tracer Studies
The following diagram outlines a typical workflow for conducting a ¹³C tracer experiment, applicable to both fructose and other tracers.
Caption: Generalized ¹³C Tracer Experimental Workflow.
References
Navigating Fructose Metabolism: A Comparative Guide to D-Fructose-13C3 as a Metabolic Tracer
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount to understanding cellular function in both healthy and diseased states. While a variety of isotopic tracers are available, the selection of the appropriate tracer is critical for generating reliable and interpretable data. This guide provides a comprehensive comparison of D-fructose-13C3 as a metabolic tracer, objectively evaluating its performance against alternatives and providing supporting experimental context.
Introduction to this compound
This compound is a stable isotope-labeled form of fructose where three of the six carbon atoms are replaced with the heavy isotope ¹³C. This labeling allows researchers to track the fate of the fructose carbon backbone as it is metabolized through various cellular pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of these ¹³C atoms into downstream metabolites can be quantified, providing insights into metabolic fluxes.
Limitations of this compound as a Metabolic Tracer
Despite its utility, the partial labeling of this compound presents several significant limitations that researchers must consider. These limitations can impact the accuracy and completeness of metabolic flux analysis.
1. Metabolic Scrambling and Ambiguity in Pathway Analysis:
One of the most significant drawbacks of using a partially labeled tracer like this compound is the phenomenon of "metabolic scrambling." As the 13C3-fructose molecule is cleaved and its carbon atoms rearranged in metabolic pathways, the original labeling pattern becomes diluted and distributed among various positions in downstream metabolites. This scrambling makes it challenging to definitively trace the origin of labeled carbons and can lead to ambiguity in pathway analysis. For instance, the triose phosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), can be interconverted by triose phosphate isomerase. This reversible reaction can shuffle the labeled and unlabeled carbons, complicating the interpretation of labeling patterns in subsequent metabolites like pyruvate and lactate.
2. Incomplete Labeling of Downstream Metabolites:
Since only half of the carbon atoms in this compound are labeled, many of the resulting metabolites will contain a mixture of labeled and unlabeled carbons. This incomplete labeling can make it difficult to accurately determine the fractional contribution of fructose to the synthesis of these metabolites, especially in pathways with multiple entry points or significant carbon recycling. In contrast, a uniformly labeled tracer like [U-¹³C6]fructose ensures that all carbons in fructose-derived metabolites are labeled, providing a clearer picture of their origin.
3. Challenges in Tracing the Pentose Phosphate Pathway (PPP):
The pentose phosphate pathway is a crucial alternative route for glucose and fructose metabolism. Tracing the flux through the PPP often relies on tracking the loss of the C1 carbon of glucose as CO2. With this compound, the specific labeling pattern may not be optimal for accurately quantifying PPP activity, as the labeled carbons may not be in the ideal positions to track the key reactions of this pathway. For example, if the C1 position is not labeled, direct measurement of CO2 production from the PPP is not possible with this tracer.
4. Difficulty in Distinguishing from Endogenous Pools:
The presence of unlabeled carbons in the this compound molecule can make it more challenging to distinguish the tracer-derived metabolites from the pre-existing unlabeled endogenous pools. This can lead to underestimation of the true metabolic flux from the exogenous fructose.
Comparison with Alternative Tracers
The limitations of this compound are best understood when compared to alternative metabolic tracers for fructose and glucose metabolism.
| Tracer | Advantages | Disadvantages |
| This compound | - Less expensive than uniformly labeled tracers. - Can provide some information on carbon transitions. | - Susceptible to metabolic scrambling, leading to ambiguous data. - Incomplete labeling of downstream metabolites. - Limited utility for tracing specific pathways like the PPP. - Difficult to distinguish from endogenous pools. |
| [U-¹³C6]D-Fructose | - All carbons are labeled, providing a clear and unambiguous signal. - Enables accurate determination of the fractional contribution of fructose to various metabolites. - More effective for comprehensive metabolic flux analysis. | - More expensive to synthesize. |
| [1-13C]D-Fructose | - Specifically labels the C1 position, which can be useful for studying pathways involving the loss of this carbon, such as the PPP. | - Provides limited information about the fate of the other five carbons. - Still susceptible to some degree of metabolic scrambling. |
| [U-¹³C6]D-Glucose | - The "gold standard" for tracing central carbon metabolism. - Provides a comprehensive view of glycolysis, the TCA cycle, and the PPP. | - Does not directly trace fructose metabolism, which enters glycolysis at a different point. |
Experimental Protocols
Below are generalized methodologies for conducting metabolic tracer studies using ¹³C-labeled fructose. Specific experimental conditions will need to be optimized based on the biological system and research question.
In Vivo Infusion of ¹³C-Labeled Fructose
Objective: To trace the metabolism of fructose in a whole-organism context.
Materials:
-
This compound or other ¹³C-labeled fructose tracer
-
Sterile saline solution
-
Anesthetized animal model (e.g., mouse, rat)
-
Infusion pump and catheters
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue collection tools and liquid nitrogen
Procedure:
-
Prepare a sterile solution of the ¹³C-labeled fructose tracer in saline at the desired concentration.
-
Anesthetize the animal and surgically implant catheters for infusion and blood sampling.
-
Administer a bolus injection of the tracer solution to rapidly increase its concentration in the circulation.
-
Immediately begin a continuous infusion of the tracer solution at a constant rate to maintain a steady-state concentration in the plasma.
-
Collect blood samples at predetermined time points to monitor the enrichment of the tracer and its metabolites in the plasma.
-
At the end of the infusion period, collect tissues of interest by freeze-clamping in liquid nitrogen to halt metabolic activity.
-
Store plasma and tissue samples at -80°C until metabolite extraction and analysis.
GC-MS Analysis of ¹³C-Labeled Metabolites
Objective: To quantify the incorporation of ¹³C from the tracer into downstream metabolites.
Materials:
-
Frozen tissue or cell samples
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards
-
Derivatization reagents (e.g., methoxyamine hydrochloride, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize the frozen tissue or cell pellet in a cold extraction solvent containing internal standards.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. This typically involves a two-step process of methoximation followed by silylation.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a gas chromatography column and detect the mass-to-charge ratio (m/z) of the fragments using a mass spectrometer.
-
Analyze the resulting mass spectra to determine the mass isotopomer distribution of each metabolite, which reveals the extent of ¹³C incorporation.
Visualizing Metabolic Pathways and Tracer Limitations
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and the challenges associated with using this compound.
Caption: Fructose and Glucose entry points into glycolysis.
Caption: Metabolic scrambling of this compound.
Conclusion
This compound can be a useful tool for gaining initial insights into fructose metabolism, particularly when cost is a primary consideration. However, researchers must be acutely aware of its inherent limitations, primarily the issue of metabolic scrambling and incomplete labeling, which can lead to ambiguous and potentially misleading results. For more precise and comprehensive metabolic flux analysis, uniformly labeled tracers such as [U-¹³C6]D-fructose are generally the superior choice. The selection of the most appropriate tracer will ultimately depend on the specific research question, the biological system under investigation, and the analytical tools available. Careful consideration of these factors will ensure the generation of high-quality data that accurately reflects the complexities of cellular metabolism.
The Divergent Fates of Fructose: A Comparative Metabolic Analysis in Adipocytes and Cancer Cells
A detailed examination of how different cell types utilize D-Fructose-13C3 reveals distinct metabolic reprogramming strategies. This guide compares the metabolic fate of this stable isotope-labeled fructose in human adipocytes and pancreatic cancer cells, providing researchers, scientists, and drug development professionals with objective experimental data and insights into cellular metabolism.
The increasing prevalence of fructose in the Western diet has been linked to a variety of metabolic diseases, including obesity and cancer. Understanding how different cell types metabolize fructose is crucial for elucidating the mechanisms behind these pathologies and for the development of targeted therapeutic interventions. This guide focuses on the comparative metabolic fate of this compound, a stable isotope-labeled form of fructose, in two distinct cell lines: human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes and pancreatic cancer cells. By tracing the path of the carbon-13 isotopes, we can map the metabolic pathways that are active in each cell type and quantify the conversion of fructose into key downstream metabolites.
Quantitative Comparison of this compound Metabolism
The metabolic processing of fructose varies significantly between adipocytes and pancreatic cancer cells. In human SGBS adipocytes, fructose serves as a potent lipogenic substrate, robustly fueling the synthesis of fatty acids.[1] Conversely, pancreatic cancer cells preferentially channel fructose into the non-oxidative branch of the pentose phosphate pathway (PPP) to support nucleic acid synthesis.[2][3] The following table summarizes the key quantitative differences in the metabolic fate of this compound in these two cell lines.
| Metabolite | Cell Line | Key Finding |
| Fatty Acids (e.g., Palmitate) | Human SGBS Adipocytes | Fructose robustly converted to palmitate, indicating a strong stimulation of de novo fatty acid synthesis.[1] |
| Pancreatic Cancer Cells | Fructose is not a primary substrate for fatty acid synthesis; glucose is the preferred carbon source for this pathway.[2] | |
| Nucleic Acids | Human SGBS Adipocytes | While fructose enters pathways that can lead to nucleotide synthesis, its primary fate is lipogenesis. |
| Pancreatic Cancer Cells | Fructose is preferentially metabolized via the non-oxidative pentose phosphate pathway to generate ribose for nucleic acid synthesis. The rate of fructose metabolism via transketolase (TKT) to synthesize nucleic acids is 250% higher than that of glucose. | |
| Glutamate | Human SGBS Adipocytes | Fructose metabolism leads to a significant increase in intracellular and extracellular glutamate levels, indicating its use in anabolic processes related to the TCA cycle. |
| Pancreatic Cancer Cells | Fructose contributes to the TCA cycle, but its primary role is to fuel the PPP. | |
| Lactate | Human SGBS Adipocytes | Fructose is metabolized via glycolysis to produce lactate. |
| Pancreatic Cancer Cells | Fructose can be metabolized to lactate, but its contribution to glycolysis is often secondary to glucose. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the tracing of this compound in cell culture.
Protocol 1: Stable Isotope Tracing of this compound in Human SGBS Adipocytes
This protocol is adapted from a study on the metabolic fate of fructose in human adipocytes.
-
Cell Culture and Differentiation:
-
Human SGBS preadipocytes are cultured to confluence in a growth medium containing 5 mM glucose.
-
Adipocyte differentiation is induced, and cells are maintained in a differentiation medium.
-
-
Stable Isotope Labeling:
-
On day 8 or day 16 of differentiation, the medium is replaced with a labeling medium.
-
The labeling medium contains a specific concentration of fructose (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, or 10 mM).
-
[U-13C6]-D-fructose is added to the medium at 10% of the respective unlabeled fructose concentration.
-
Cells are incubated in the labeling medium for a defined period (e.g., 24 hours) to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
The labeling medium is collected for analysis of extracellular metabolites.
-
The cells are washed with ice-cold saline and then quenched with a cold solvent (e.g., 80% methanol) to halt metabolic activity.
-
The cells are scraped, and the cell lysate is collected.
-
The lysate is centrifuged to separate the soluble metabolites from the protein pellet.
-
-
Metabolite Analysis:
-
The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The mass isotopomer distributions of key metabolites (e.g., fatty acids, amino acids, TCA cycle intermediates) are determined to trace the incorporation of the 13C label from fructose.
-
Protocol 2: General Protocol for this compound Tracing in Pancreatic Cancer Cells
This is a generalized protocol based on findings from studies on fructose metabolism in pancreatic cancer.
-
Cell Culture:
-
Pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2) are cultured in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Stable Isotope Labeling:
-
Cells are seeded in culture plates and allowed to adhere.
-
The growth medium is replaced with a labeling medium containing a defined concentration of this compound (e.g., 10 mM).
-
In parallel, a control group is cultured with medium containing 13C-labeled glucose to compare the metabolic fates of the two sugars.
-
Cells are incubated for a specific duration to allow for the incorporation of the labeled carbons into downstream metabolites.
-
-
Metabolite Extraction and Analysis:
-
Metabolite extraction is performed as described in Protocol 1.
-
Metabolite analysis is carried out using LC-MS or a similar technique to identify and quantify the 13C-labeled metabolites, with a particular focus on the intermediates of the pentose phosphate pathway and nucleic acid precursors.
-
Visualizing the Metabolic Pathways and Experimental Design
To better understand the flow of fructose through cellular metabolism and the experimental setup, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of D-Fructose-13C3: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of D-Fructose-13C3, ensuring compliance and laboratory safety. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Information
While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices are essential.[1] The data provided for this product is often that of the corresponding unlabeled compound, D-Fructose.[2] It is important to note that this product is not radioactive.[2]
Key Safety Data:
| Parameter | Value | Source |
| Physical State | Solid, White Powder | [3] |
| pH (1.8% Solution) | 5-7 @ 25°C | |
| Melting Point | 103 - 105 °C | |
| Stability | Stable under normal conditions | |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion |
Personal Protective Equipment (PPE):
| Protection Type | Recommendation | Source |
| Eye/Face Protection | Safety glasses or goggles | |
| Skin Protection | Protective gloves | |
| Respiratory Protection | NIOSH-approved respirator if dust is generated | |
| Hygiene Measures | Wash hands before breaks and after handling. Avoid eating, drinking, or smoking in work areas. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the disposal of this compound.
1. Waste Characterization:
-
Uncontaminated Material: If the this compound is in its pure form (unused or not mixed with other chemicals), it is not considered hazardous waste.
-
Contaminated Material: If the this compound is mixed with solvents, reagents, or other potentially hazardous materials, the entire mixture must be treated as hazardous waste, with the classification determined by the most hazardous component.
2. Packaging and Labeling:
-
For Uncontaminated this compound:
-
Place the material in a securely sealed, non-reactive container to prevent spillage or dust formation.
-
Label the container clearly with the full chemical name: "this compound".
-
Add the designation "Non-Hazardous Chemical Waste" to the label.
-
-
For Contaminated this compound:
-
Select a waste container that is appropriate for the hazardous nature of the contaminants.
-
Transfer the waste mixture to the container, ensuring there is no chemical incompatibility.
-
Label the container in accordance with your institution's hazardous waste guidelines and local regulations. The label must include all components of the mixture.
-
3. Storage and Disposal:
-
General Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.
-
Always follow federal, state, and local environmental control regulations for chemical waste disposal.
-
Experimental Protocols Cited:
This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures are based on safety data sheets and general laboratory safety guidelines.
References
Essential Safety and Logistics for Handling D-Fructose-13C3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for handling D-Fructose-13C3, a non-hazardous, stable isotope-labeled compound. The following procedural guidance outlines operational plans and disposal methods to ensure safe and effective use.
Personal Protective Equipment (PPE)
While D-Fructose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent sample contamination.[1][2][3] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn to protect from potential splashes or airborne particles.[1][4] Should meet ANSI Z87.1 standards. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling, consider double-gloving. Gloves should be removed immediately if contaminated, followed by hand washing. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills. |
| Footwear | Closed-Toe Shoes | Essential to protect feet from spills or falling objects. |
| Respiratory Protection | Not Generally Required | Under normal use conditions with adequate ventilation, respiratory protection is not necessary. If dust is generated, a dust mask may be considered. |
Operational Plan for Handling and Disposal
This step-by-step plan outlines the process from receiving the compound to its disposal, ensuring a safe and contamination-free workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep a log of the compound's receipt, usage, and disposal.
2. Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all weighing and solution preparation in a designated clean area, such as a fume hood or a specific bench space, to prevent cross-contamination.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly before and after use.
-
Avoid creating dust. If the compound is a fine powder, handle it with care to minimize airborne particles.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
3. Experimental Use:
-
Follow the specific protocols for your experiment.
-
Handle all solutions and samples containing this compound with the same care as the stock material.
-
Avoid contact with skin, eyes, and clothing.
4. Spill Management:
-
In case of a small, dry spill, sweep it up carefully, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
-
Report any significant spills to your laboratory supervisor.
5. Disposal:
-
D-Fructose is not considered hazardous waste. However, disposal should be in accordance with local, state, and federal regulations.
-
Do not release the compound into the environment. Prevent it from reaching drains or waterways.
-
Collect waste material, including empty containers, used gloves, and contaminated consumables, in a designated, labeled waste container.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
